c-Fms-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24N6OS |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]indazol-4-yl]-7-methylsulfanylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H24N6OS/c1-16-5-3-6-18(28-16)15-32-21-8-4-7-20(24(21)25(30-32)17-9-10-17)29-26(33)22-14-27-23-13-19(34-2)11-12-31(22)23/h3-8,11-14,17H,9-10,15H2,1-2H3,(H,29,33) |
InChI Key |
FTZFXXAIYXWZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)SC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of c-Fms Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R or CD115, is a crucial receptor tyrosine kinase (RTK) that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1][2] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of c-Fms inhibitors, with a focus on the core signaling pathways, methodologies for their evaluation, and a generalized framework for understanding their therapeutic potential. While specific data for a compound designated "c-Fms-IN-7" is not publicly available, this document will serve as a comprehensive resource on the broader class of c-Fms inhibitors.
The c-Fms Signaling Pathway
The c-Fms receptor is activated by its two known ligands: colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1][3] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately regulate cellular responses.
Key downstream signaling cascades activated by c-Fms include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.[1]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and migration.[1]
-
STAT Pathway: Signal transducers and activators of transcription (STATs) are involved in the regulation of gene expression related to inflammation and immune responses.
The aberrant activation of these pathways due to mutations or overexpression of c-Fms or its ligands can contribute to the pathogenesis of various diseases.
Figure 1: Simplified c-Fms signaling pathway upon ligand binding.
Mechanism of Action of c-Fms Inhibitors
c-Fms inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the c-Fms kinase domain. By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to a reduction in the proliferation, survival, and differentiation of macrophages and other c-Fms-expressing cells.
Quantitative Data for Representative c-Fms Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes publicly available data for other known c-Fms inhibitors to provide a comparative context.
| Inhibitor | IC50 (nM) | Assay Type | Target |
| JNJ-28312141 | 0.69 | Kinase Assay | c-Fms (CSF-1R)[4] |
| c-FMS-IN-8 | 0.8 | Kinase Assay | c-Fms[4] |
| Sotuletinib (BLZ945) | 1 | Biochemical Assay | CSF-1R[4] |
| ARRY-382 | 9 | Kinase Assay | CSF1R[4] |
| JTE-952 | 14 | Kinase Assay | CSF1R[4] |
| AZD7507 | 32 | Kinase Assay | c-FMS[4] |
| Pimicotinib (ABSK021) | 19.48 | Kinase Assay | CSF-1R[4] |
| Vimseltinib (DCC-3014) | 2.8 | Kinase Assay (phosphorylated JMD) | CSF1R[4] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. These values are highly dependent on the specific assay conditions.
Experimental Protocols for Evaluating c-Fms Inhibitors
The characterization of c-Fms inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the c-Fms kinase.
Methodology:
-
Reagents: Recombinant human c-Fms kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.
-
Procedure:
-
The c-Fms kinase is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block c-Fms autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A cell line that endogenously expresses c-Fms (e.g., M-NFS-60) or is engineered to overexpress it.
-
Procedure:
-
Cells are pre-treated with various concentrations of the inhibitor.
-
Cells are then stimulated with a c-Fms ligand (CSF-1 or IL-34) to induce receptor phosphorylation.
-
Cell lysates are prepared, and the levels of phosphorylated c-Fms (p-c-Fms) are measured by Western blotting or ELISA using a phospho-specific antibody.
-
-
Data Analysis: The concentration-dependent decrease in p-c-Fms levels is used to determine the cellular potency of the inhibitor.
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the inhibitor on the proliferation and survival of c-Fms-dependent cells.
Methodology:
-
Cell Line: A cell line whose growth is dependent on c-Fms signaling (e.g., primary bone marrow-derived macrophages or M-NFS-60 cells).
-
Procedure:
-
Cells are cultured in the presence of a c-Fms ligand and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.
Figure 2: General experimental workflow for c-Fms inhibitor characterization.
Conclusion
c-Fms inhibitors represent a promising therapeutic strategy for a range of diseases driven by macrophage activity. A thorough understanding of the c-Fms signaling pathway and the application of a systematic series of biochemical and cellular assays are essential for the successful discovery and development of novel and effective c-Fms-targeted therapies. While the specific details of "this compound" remain to be elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of this and other emerging c-Fms inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the c-Fms Signaling Pathway in Macrophages
Introduction: The c-Fms Receptor Axis
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a pivotal cell surface receptor that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2] As a member of the type III receptor tyrosine kinase (RTK) family, c-Fms possesses an intrinsic tyrosine-specific protein kinase activity that is essential for signal transduction.[2][3] The actions of c-Fms are initiated by its binding to one of two known ligands: Colony-Stimulating Factor 1 (CSF-1, also known as M-CSF) and Interleukin-34 (IL-34).[1][4] While sharing a common receptor, these "twin" cytokines can elicit both overlapping and distinct biological responses, highlighting the complexity of this signaling axis.[5] Dysregulation of the c-Fms pathway is implicated in numerous pathologies, including inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.[4][6] This guide provides a detailed overview of the core signaling mechanisms, quantitative data, and key experimental protocols relevant to the study of c-Fms in macrophages.
Ligand Binding and Receptor Activation
The binding of homodimeric ligands CSF-1 or IL-34 to the extracellular immunoglobulin-like domains of c-Fms induces receptor dimerization.[4][7] This dimerization event brings the intracellular kinase domains into close proximity, facilitating a trans-autophosphorylation cascade on specific tyrosine residues within the juxtamembrane region, the split kinase domain, and the C-terminal tail.[3][7][8] These newly phosphorylated tyrosine residues function as high-affinity docking sites for a host of cytoplasmic signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby initiating multiple downstream signaling cascades.[3][7]
Core Downstream Signaling Pathways
The pleiotropic effects of c-Fms activation are mediated through the initiation of several interconnected signaling pathways. The primary cascades are the PI3K/AKT and MAPK/ERK pathways, which are fundamental to the regulation of macrophage biology.
PI3K/AKT Pathway
Upon c-Fms activation, the phosphorylated tyrosine 721 (Y721) serves as a critical docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[9] This interaction recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT (also known as Protein Kinase B). The activation of the AKT cascade is a potent driver of pro-survival signals, inhibiting apoptosis and promoting cell cycle progression.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is robustly activated downstream of c-Fms. Phosphorylated tyrosines Y697 and Y921 recruit the adaptor protein Growth factor receptor-bound protein 2 (Grb2).[7][9] Grb2, in complex with the Son of Sevenless (Sos) guanine nucleotide exchange factor, activates the small GTPase Ras. Ras, in its active GTP-bound state, initiates a kinase cascade, sequentially activating Raf, MEK, and finally the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] The ERK1/2 pathway is a primary mediator of CSF-1-induced macrophage proliferation and differentiation.[4][10]
Src Family Kinase (SFK) Pathway
Src family kinases represent another class of signaling molecules activated by c-Fms. The phosphorylated juxtamembrane residue Y559 serves as a binding site for SFKs.[4][9] Activated SFKs contribute to the full phosphorylation of the c-Fms receptor and can also phosphorylate other downstream substrates, contributing to signals for macrophage proliferation and differentiation.[4]
STAT Pathway
Activation of the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT1 and STAT3, has also been reported following c-Fms stimulation, especially in response to IL-34.[5][11] This pathway provides a more direct route to the nucleus to regulate gene transcription, often associated with inflammatory responses.
Regulation of c-Fms Signaling
The intensity and duration of c-Fms signaling are tightly controlled to ensure proper cellular homeostasis. The primary mechanism of signal termination is through receptor ubiquitination and subsequent degradation.
-
Cbl-Mediated Ubiquitination: Upon activation, the E3 ubiquitin ligase c-Cbl is recruited to the phosphorylated tyrosine Y974 on the c-Fms receptor.[9][12] Cbl mediates the attachment of ubiquitin chains to the receptor, marking it for internalization and lysosomal or proteasomal degradation. This process effectively terminates the signal by removing the receptor from the cell surface.[12]
-
Proteolysis: c-Fms can also undergo regulated intramembrane proteolysis. This process can generate FMS intracellular domain (FICD) fragments, which may translocate to other cellular compartments and possess independent signaling functions, adding another layer of regulatory complexity.[13]
Data Presentation
Table 1: Ligands of the c-Fms Receptor
| Feature | CSF-1 (M-CSF) | IL-34 |
| Receptor | c-Fms (CSF-1R) | c-Fms (CSF-1R), Syndecan-1, PTP-ζ |
| Primary Function | Regulates survival, proliferation, and differentiation of most tissue macrophages.[1][4] | Essential for the maintenance of microglia in the brain and Langerhans cells in the skin.[14] |
| Structure | Homodimeric Glycoprotein | Homodimeric Cytokine |
| Signaling Overlap | Activates PI3K/AKT, MAPK/ERK, and SFK pathways to promote cell survival and growth.[4][5] | Activates similar core pathways (PI3K, MAPK) but can also uniquely engage JAK/STAT signaling.[5] |
Table 2: Key Autophosphorylation Sites of Murine c-Fms and Downstream Effectors
| Tyrosine Residue | Primary Binding Protein / Effector | Major Downstream Pathway | Cellular Response |
| Y559 | Src Family Kinases (SFKs)[7][9] | SFK Activation | Proliferation, Differentiation[4] |
| Y697 | Grb2[9] | MAPK/ERK[7] | Proliferation |
| Y721 | p85 subunit of PI3K, PLCγ2[9] | PI3K/AKT | Survival, Proliferation[4] |
| Y807 | Activation Loop (no direct binding protein reported)[9] | Kinase Activation | Proliferation, Differentiation[4][9] |
| Y921 | Grb2[9] | MAPK/ERK | Proliferation |
| Y974 | Cbl[9] | Receptor Ubiquitination | Signal Attenuation, Degradation[12] |
Key Experimental Protocols
Protocol 1: Immunoprecipitation (IP) and Western Blot (WB) for c-Fms Phosphorylation
Objective: To assess the phosphorylation status of c-Fms upon ligand stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., bone marrow-derived macrophages, BMDMs) in appropriate media. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Ligand Treatment: Stimulate cells with a specific concentration of CSF-1 or IL-34 (e.g., 50 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-c-Fms antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe the membrane with a primary antibody against pan-phosphotyrosine (e.g., 4G10) overnight at 4°C. Subsequently, strip the membrane and re-probe with a primary antibody against total c-Fms as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Kinase Assay for c-Fms
Objective: To measure the intrinsic kinase activity of immunoprecipitated c-Fms.
Methodology:
-
Immunoprecipitation: Perform immunoprecipitation of c-Fms from stimulated and unstimulated cell lysates as described in Protocol 1 (Steps 1-7).
-
Kinase Reaction: After the final wash, resuspend the beads in a kinase reaction buffer containing a kinase substrate (e.g., a synthetic peptide or recombinant protein like poly(Glu, Tyr) 4:1) and ATP (including γ-³²P-ATP for radioactive detection or using non-radioactive methods).
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film (autoradiography).
-
Non-Radioactive: Separate by SDS-PAGE, transfer to a membrane, and blot with a phospho-specific antibody against the substrate.
-
-
Quantification: Quantify the incorporated phosphate or the phosphorylated substrate signal to determine kinase activity.
Mandatory Visualizations
Diagram 1: c-Fms Activation and Core Signaling Pathways
Caption: Core c-Fms signaling pathways in macrophages.
Diagram 2: Experimental Workflow for Analyzing c-Fms Activation
References
- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer - Frontiers in Immunology - Figshare [figshare.com]
role of CSF-1R in osteoclast differentiation
An In-depth Technical Guide on the Core Role of CSF-1R in Osteoclast Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a pivotal cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of myeloid lineage cells.[1][2] Its role is particularly critical in the development of osteoclasts, the sole bone-resorbing cells, which are derived from hematopoietic precursors of the monocyte/macrophage family.[1][3][4] The differentiation and activity of osteoclasts are orchestrated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF, also known as CSF-1) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][5][6] M-CSF, along with a second ligand IL-34, binds to and activates CSF-1R, providing the foundational signals necessary for the proliferation and survival of osteoclast precursor cells and for priming them for terminal differentiation in response to RANKL.[2][5][7] Genetic studies underscore this essential function; mice and rats with loss-of-function mutations in the Csf1 gene (op/op mice) or the Csf1r gene exhibit severe osteopetrosis due to a profound deficiency in osteoclasts.[1][5][8][9] This guide provides a detailed examination of the CSF-1R signaling axis, its quantitative impact on osteoclastogenesis, and the experimental protocols used to investigate its function.
CSF-1R Signaling Pathway in Osteoclast Differentiation
The binding of M-CSF to its cognate receptor, CSF-1R, initiates a cascade of intracellular signaling events crucial for osteoclast development. This process begins with receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5] These phosphorylated sites serve as docking platforms for various signaling adaptors and enzymes, leading to the activation of two principal downstream pathways: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.
-
PI3K/Akt Pathway: This pathway is robustly stimulated by M-CSF and is central to regulating cell survival and proliferation.[3][10] Activated Akt promotes cell cycle entry and inhibits apoptosis, ensuring the expansion of the osteoclast precursor pool.[3][5]
-
MAPK/ERK Pathway: Activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK), also contributes to the proliferation and survival signals initiated by M-CSF.[6][11]
-
Induction of RANK Expression: A critical function of CSF-1R signaling is the induction of RANK expression on the surface of osteoclast precursors.[7][8][12] This upregulation is essential, as it renders the precursor cells competent to respond to RANKL, the key cytokine that drives terminal differentiation into mature, multinucleated osteoclasts.[3][8] The transcription factor c-Fos, induced by M-CSF, plays a vital role in this upregulation of RANK.[13]
The integration of these signals ensures that a sufficient population of osteoclast precursors is generated and prepared to differentiate upon receiving signals from the bone microenvironment, primarily RANKL expressed by osteoblasts and osteocytes.[6][11]
Quantitative Data on CSF-1R Modulation
The critical role of CSF-1R in osteoclastogenesis makes it a significant target for therapeutic intervention in bone diseases characterized by excessive bone resorption, such as osteoporosis and inflammatory arthritis.[1][14] Small molecule inhibitors and antibodies targeting CSF-1R have been developed to block its kinase activity and disrupt osteoclast formation.
Table 1: Potency of Novel Purine-Based CSF-1R Inhibitors
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Effect on Osteoclast Differentiation | Reference |
| Compound [I] | 0.3 | 3100 (in Ba/F3 cells) | Potent inhibition of differentiation | [14] |
| Compound [II] | 0.2 | 1500 (in Ba/F3 cells) | Potent inhibition of differentiation | [14] |
| Compound 9 | 0.2 | 106 (in BMMs) | Disruption at nanomolar levels | [15][16] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the target's activity. BMMs (Bone Marrow-Derived Macrophages).
Table 2: Effect of M-CSF on Gene Expression in Osteoclast Precursors
| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |
| M-CSF | RANK | Upregulated | Wild-Type Splenic Macrophages | [13] |
| M-CSF | RANK | No Upregulation | c-Fos⁻/⁻ Splenic Macrophages | [13] |
| CSF-1 (100 ng/mL) | RANKL | ~75% Decrease (at 24h) | Primary Calvaria Osteoblasts | [17] |
This table illustrates that M-CSF signaling through c-Fos is essential for upregulating RANK expression in osteoclast precursors. Interestingly, high concentrations of CSF-1 can also exert feedback control by downregulating RANKL expression in osteoblasts.[17]
Experimental Protocols
Investigating the involves a series of well-established in vitro and molecular biology techniques.
In Vitro Osteoclast Differentiation Assay
This is the most common method to assess osteoclast formation and the effects of inhibitors or genetic modifications.[4] The protocol utilizes primary bone marrow-derived macrophages (BMMs) or a murine macrophage cell line like RAW264.7.[4][18]
Methodology:
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Sacrifice mice (e.g., 4-7 week old C57BL/6) and aseptically dissect the femurs and tibias.[18]
-
Cut the ends of the bones and flush the marrow cavity with α-MEM (Minimum Essential Medium Eagle, Alpha Modification) or DMEM (Dulbecco's Modified Eagle Medium) using a syringe and needle.[18][19]
-
Create a single-cell suspension by passing the marrow through a cell strainer.
-
Culture the cells in a 10 cm petri dish with complete medium containing 30 ng/mL M-CSF for 3 days.[19] The adherent cells are considered BMMs. Non-adherent cells can be collected for further culture with M-CSF to generate BMMs.[19]
-
-
Osteoclast Differentiation:
-
Lift the adherent BMMs and re-plate them into multi-well plates (e.g., 24-well plate at 2 x 10⁵ cells/well).[19]
-
Culture the cells in complete medium supplemented with M-CSF (e.g., 25-30 ng/mL) and RANKL (e.g., 50-100 ng/mL).[19][20][21]
-
(For inhibitor studies) Add the CSF-1R inhibitor at desired concentrations at the same time as the cytokines.
-
Change the medium every 2-3 days.[20] Mature, multinucleated osteoclasts typically form within 4-6 days.[20]
-
-
Identification and Quantification (TRAP Staining):
-
Mature osteoclasts are identified by their expression of Tartrate-Resistant Acid Phosphatase (TRAP).[4]
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells using a fixative solution (e.g., formaldehyde/acetone/citrate mixture).[20][21]
-
Stain the cells using a commercial TRAP staining kit following the manufacturer's instructions. TRAP-positive cells will appear red or purple.[19]
-
Quantify the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well using a microscope.
-
Analysis of CSF-1R Signaling
Western Blotting:
This technique is used to detect the phosphorylation (activation) of CSF-1R and its downstream targets like Akt and ERK.
Methodology:
-
Culture BMMs as described above.
-
Starve the cells of serum and M-CSF for several hours to reduce basal signaling.
-
Stimulate the cells with M-CSF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R), total CSF-1R, p-Akt, total Akt, p-ERK, and total ERK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR):
This method is used to quantify the expression of genes essential for osteoclast differentiation, such as Acp5 (encoding TRAP), Ctsk (encoding Cathepsin K), Nfatc1, and Rank.
Methodology:
-
Differentiate BMMs towards osteoclasts for a set number of days (e.g., 0, 2, 4 days).
-
Extract total RNA from the cells using a reagent like TRIzol or a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR machine, SYBR Green master mix, and primers specific for the target genes and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Logical Relationships and Crosstalk
The differentiation of osteoclasts is not a linear process but a result of the synergistic integration of CSF-1R and RANKL signaling pathways. CSF-1R signaling is a prerequisite for RANKL action. It prepares the precursor cells by promoting their survival and proliferation and, most importantly, by inducing the expression of the RANK receptor. Without adequate CSF-1R signaling, osteoclast precursors fail to survive and do not express sufficient RANK to respond to the primary differentiation signal from RANKL.[8][11][12]
Conclusion
The CSF-1R signaling axis is indispensable for osteoclast differentiation. It provides essential survival and proliferation signals to myeloid precursors and critically induces the expression of RANK, thereby gating the response to the terminal differentiation factor RANKL. The depth of understanding of this pathway has established CSF-1R as a prime therapeutic target for a range of bone disorders. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further probe the intricacies of CSF-1R signaling and evaluate the efficacy of novel therapeutic agents designed to modulate its activity.
References
- 1. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M-CSF receptor in osteoclasts and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Csf1 from marrow adipogenic precursors is required for osteoclast formation and hematopoiesis in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. CSF1R as a Therapeutic Target in Bone Diseases: Obvious but Not so Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSF, TNFalpha and RANK ligand promote osteoclast survival by signaling through mTOR/S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel purine-based CSF-1R inhibitors disrupt osteoclast differentiation in vitro | BioWorld [bioworld.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colony-Stimulating Factor-1 (CSF-1) Directly Inhibits Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Expression by Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [en.bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]
- 21. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells [bio-protocol.org]
c-Fms-IN-7: A Technical Guide to its Target Protein and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms-IN-7 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This receptor tyrosine kinase is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its target protein, binding affinity, the associated signaling pathway, and detailed experimental protocols for its characterization.
Target Protein: c-Fms (Colony-Stimulating Factor 1 Receptor)
The primary target of this compound is the c-Fms proto-oncogene product, a transmembrane glycoprotein that functions as the receptor for Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] As a member of the type III receptor tyrosine kinase family, CSF-1R plays a pivotal role in macrophage biology. Upon ligand binding, the receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that govern key cellular processes in mononuclear phagocytes.
Binding Affinity of this compound
This compound demonstrates potent inhibitory activity against its target protein. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target | IC50 (nM) |
| This compound | c-Fms (CSF-1R) | 18.5 |
| c-FMS-IN-8 | c-Fms (CSF-1R) | 0.8[3] |
| Ki20227 | c-Fms (CSF-1R) | 2[4] |
| GW2580 | c-Fms (CSF-1R) | 30[4] |
CSF-1R Signaling Pathway
The activation of CSF-1R by its ligands, CSF-1 or IL-34, triggers a cascade of intracellular signaling events. These pathways are crucial for mediating the biological effects of CSF-1R activation, including cell survival, proliferation, and differentiation. The primary downstream signaling pathways include:
-
PI3K-Akt Pathway: This pathway is critical for promoting cell survival and proliferation.[2]
-
ERK1/2 (MAPK) Pathway: This pathway is also involved in cell proliferation and differentiation.[2]
-
JAK/STAT Pathway: This pathway plays a role in mediating the inflammatory and immune responses regulated by CSF-1R.[5]
Below is a diagram illustrating the core CSF-1R signaling cascade.
Caption: CSF-1R Signaling Pathway
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for c-Fms Activity
This assay quantifies the kinase activity of c-Fms by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human c-Fms (CSF-1R) enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-Fms enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: ADP-Glo™ Kinase Assay Workflow
Cellular Assay: M-NFS-60 Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of M-NFS-60 cells, a murine myeloid leukemia cell line that is dependent on CSF-1 for growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1
-
This compound (or other test inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Harvest M-NFS-60 cells and resuspend them in fresh growth medium.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 50 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 50 µL of the diluted compound or vehicle to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Cell Proliferation Assay Workflow
Conclusion
This compound is a valuable research tool for investigating the role of the CSF-1R signaling pathway in health and disease. Its potent and selective inhibition of c-Fms allows for the targeted modulation of macrophage function, providing a powerful approach for preclinical studies in oncology, immunology, and inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and other c-Fms inhibitors.
References
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. pulsus.com [pulsus.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Biological Function of c-Fms (CSF-1R) in Microglia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF-1R), the protein product of the c-Fms proto-oncogene. This receptor and its ligands, Colony-Stimulating Factor 1 (CSF-1 or M-CSF) and Interleukin-34 (IL-34), form a crucial axis that governs the development, survival, proliferation, and activation state of microglia. Dysregulation of the c-Fms signaling pathway is implicated in numerous neuroinflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the biological functions of c-Fms in microglia, its signaling pathways, quantitative data on its interactions, and detailed protocols for its study.
The c-Fms Receptor and its Ligands
c-Fms, also known as CSF-1R or CD115, is a transmembrane tyrosine kinase receptor that is considered a master regulator of microglial homeostasis.[1] In the healthy adult brain, c-Fms is almost exclusively expressed by microglia.[2] Its activation is essential for the complete lifecycle of these cells, from their embryonic development to their maintenance and response to injury in the adult CNS.[3][4]
Two distinct cytokines, CSF-1 and IL-34, are known to bind and activate c-Fms.[5] Despite sharing a receptor, they have low amino acid homology, exhibit different spatiotemporal expression patterns, and can elicit distinct biological responses.[5][6]
-
CSF-1 (M-CSF): Primarily expressed by various cell types including astrocytes and microglia themselves.[6]
-
IL-34: Predominantly secreted by neurons, highlighting a key mechanism of neuron-microglia communication.[6][7] IL-34 is crucial for the development and maintenance of microglia in specific brain regions.[7]
Binding of either ligand induces receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the initiation of downstream signaling cascades.[6]
c-Fms Signaling Pathways
Upon ligand binding, the phosphorylated tyrosine residues on the c-Fms receptor serve as docking sites for various adaptor proteins, triggering multiple downstream signaling cascades that collectively regulate microglial function. The primary pathways include:
-
PI3K/AKT Pathway: This pathway is central to promoting cell survival and proliferation. Activation of Phosphoinositide 3-kinase (PI3K) leads to the activation of Akt, which in turn phosphorylates numerous substrates to inhibit apoptosis and promote cell cycle progression.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways, are crucial for regulating inflammation, proliferation, and differentiation.[8][9] For example, JNK and p38 have been shown to be involved in the M-CSF-induced expression of proliferation markers like PCNA and the c-Fms receptor itself.[8]
-
Src Family Kinases: These kinases are among the first proteins activated upon c-Fms phosphorylation and are involved in mediating signals for cell survival and cytoskeletal rearrangement necessary for migration and phagocytosis.
Caption: c-Fms signaling cascade in microglia.
Core Biological Functions of c-Fms in Microglia
Survival and Proliferation
The c-Fms signaling axis is unequivocally essential for the survival and proliferation of microglia.[3] Genetic knockout of Csf1r results in the near-complete elimination of microglia from the CNS.[4] In the adult brain, pharmacological inhibition of c-Fms rapidly depletes the microglial population, demonstrating a continuous requirement for this signal for survival.[4] Stimulation with CSF-1 or IL-34 induces a robust proliferative response, which is critical for expanding the microglial population during development and in response to injury or disease.[8][10]
Activation and Phagocytosis
c-Fms signaling is a key modulator of microglial activation and phagocytic function. Upon stimulation, microglia transition from a ramified, "surveying" state to an amoeboid, activated morphology, a process influenced by CSF-1. Phagocytosis, the process of engulfing cellular debris, pathogens, or protein aggregates, is a core microglial function that is enhanced by c-Fms signaling. For instance, treatment with M-CSF has been shown to increase the phagocytic uptake of Amyloid-beta (Aβ) peptides by human microglia.
Quantitative Data Presentation
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Species | Affinity (Kd) | Method |
| CSF-1 | c-Fms (CSF-1R) | Mouse | ~9.3 nM | Biacore |
| IL-34 | c-Fms (CSF-1R) | Mouse | ~21.3 nM | Biacore |
| Data synthesized from multiple sources indicating IL-34 may have a higher affinity (lower Kd) in some contexts.[11] |
Table 2: Effects of c-Fms Activation on Microglial Proliferation
| Stimulant | Cell Type | Assay | Observation | Fold Increase |
| M-CSF | Rat Microglia | Western Blot | Increased PCNA, Cyclin A/D | ~5-11 fold after 24h |
| M-CSF | Adult Human Microglia | PCNA Labeling | Increased Proliferation Index | 4.7 (vs. control) |
| GM-CSF | Adult Human Microglia | PCNA Labeling | Increased Proliferation Index | 9.0 (vs. control) |
| Data from studies on M-CSF-dependent proliferation and human microglial responses.[8][10] |
Table 3: Potency of Common c-Fms Inhibitors
| Inhibitor | Target(s) | IC₅₀ (c-Fms/CSF-1R) | Selectivity Notes |
| PLX3397 (Pexidartinib) | CSF-1R, c-Kit | 20 nM | Also inhibits c-Kit (IC₅₀ = 10 nM) |
| PLX5622 | CSF-1R | Ki = 5.9 nM | Highly selective for CSF-1R |
| GW2580 | c-Fms | - | Selective c-Fms tyrosine kinase inhibitor |
| Ki20227 | c-Fms | - | Highly selective c-Fms tyrosine kinase inhibitor |
| BLZ945 (Sotuletinib) | CSF-1R | 1 nM | >1000-fold selective over closest homologs |
| ARRY-382 | CSF-1R | 9 nM | Highly selective |
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 nM | Less inhibitory on KIT (20 nM) and FLT3 (190 nM) |
| Data compiled from various inhibitor datasheets and publications.[12][13][14] |
Role in Neurological Disease
Given its central role in microglial function, dysregulation of c-Fms signaling is a key component of many neurological disorders.
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease (AD), c-Fms expression is upregulated on microglia surrounding amyloid plaques.[7] While initially protective, chronic activation can contribute to neuroinflammation. Inhibiting c-Fms to deplete microglia has been shown to mitigate pathology in some AD mouse models.
-
Multiple Sclerosis (MS): Activated microglia and infiltrating macrophages, which also depend on c-Fms signaling, are key drivers of demyelination and neuroinflammation in MS.[15] Inhibition of c-Fms can attenuate disease-associated microglial phenotypes and reduce axonal damage in MS models.[15]
-
Genetic Disorders: Loss-of-function mutations in the CSF1R gene are the cause of adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP), a rare and fatal neurodegenerative disease, underscoring the receptor's critical role in CNS homeostasis.[1]
Experimental Protocols & Workflows
Studying the c-Fms pathway in microglia requires robust methodologies for cell isolation, culture, and functional assessment.
Caption: A typical experimental workflow.
Protocol 1: Isolation and Culture of Primary Mouse Microglia
This protocol describes the isolation of microglia from mixed glial cultures derived from neonatal mouse brains using the shake-off method.[2]
Materials & Reagents:
-
P0-P3 mouse pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I (10 mg/mL stock)
-
Microglia Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Sterile dissection tools, 15mL/50mL conical tubes, cell strainer (70 µm)
Procedure:
-
Dissection: Euthanize P0-P3 pups and sterilize with 70% ethanol. Dissect cortices in ice-cold HBSS.
-
Dissociation: Mince tissue and transfer to a 15mL conical tube. Add 1.5 mL of 0.25% Trypsin and incubate at 37°C for 15 minutes, swirling frequently.
-
Neutralization & Digestion: Add 1.2 mL of trypsin inhibitor (or an equal volume of culture medium with FBS) and 750 µL of DNase I stock.[2]
-
Trituration: Centrifuge at 400 x g for 5 minutes. Aspirate supernatant and gently triturate the pellet in 5 mL of warm culture medium until a single-cell suspension is achieved.
-
Plating: Strain the cell suspension through a 70 µm cell strainer into a 50mL tube. Count cells and plate into PDL-coated T-75 flasks at a density of 2 brains per flask in 15 mL of culture medium.
-
Mixed Glial Culture: Incubate at 37°C, 5% CO₂. Change the medium the next day and then every 5 days. An astrocyte monolayer will become confluent in 7-10 days, with microglia growing on top.
-
Microglia Isolation (Shake-off): Once the astrocyte layer is confluent, seal the flask cap tightly and shake vigorously on an orbital shaker at 220 rpm for 1 hour at 37°C.[6]
-
Collection: Collect the supernatant, which contains detached microglia. Centrifuge at 300-400 x g for 5 minutes, resuspend the pellet in fresh medium, and plate for experiments.[2][6]
Protocol 2: In Vitro Microglial Phagocytosis Assay
This protocol details the measurement of microglial phagocytic ability using fluorescent latex beads.[1][16]
Materials & Reagents:
-
Plated primary microglia on glass coverslips in a 24-well plate
-
Fluorescent latex beads (e.g., 1 µm, green fluorescent)
-
Fetal Bovine Serum (FBS)
-
DMEM (serum-free)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibody: Rabbit anti-Iba1 (for microglial morphology)
-
Fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 594)
-
DAPI (for nuclear counterstain)
Procedure:
-
Bead Preparation: Pre-opsonize fluorescent latex beads by incubating them in FBS (1:5 ratio of beads to FBS) for 1 hour at 37°C. Dilute the opsonized beads in serum-free DMEM to a final working concentration (e.g., 0.01% v/v).[16]
-
Phagocytosis: Aspirate the culture medium from the plated microglia. Add the bead-containing DMEM to each well and incubate for 1 hour at 37°C.[16]
-
Washing: To remove non-phagocytosed beads, aspirate the bead solution and wash the cells thoroughly 3-5 times with ice-cold PBS.[1][16]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Immunocytochemistry:
-
Wash 3 times with PBS.
-
Permeabilize and block cells with a solution of 1% BSA and 0.3% Triton X-100 in PBS for 1-2 hours.[17]
-
Incubate with primary antibody (anti-Iba1, e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.[17]
-
Wash 3 times with PBS.
-
Incubate with the corresponding fluorescent secondary antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature, protected from light.[17]
-
Wash 3 times with PBS.
-
-
Mounting & Imaging: Mount coverslips onto slides using mounting medium containing DAPI.
-
Analysis: Image using a confocal or fluorescence microscope. Quantify phagocytosis by counting the number of fluorescent beads within each Iba1-positive cell.
Protocol 3: BrdU Proliferation Assay
This protocol describes a method to quantify microglial proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[18][19]
Materials & Reagents:
-
Plated primary microglia
-
BrdU Labeling Solution (e.g., 10 µM final concentration)
-
4% Paraformaldehyde (PFA)
-
2N Hydrochloric Acid (HCl) for DNA denaturation
-
Blocking buffer (e.g., 5% Normal Horse Serum, 0.2% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-BrdU
-
Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG)
-
DAPI
Procedure:
-
Cell Treatment: Treat microglia with the desired mitogen (e.g., 25 ng/mL M-CSF) or inhibitor for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium for a final concentration of ~3 µg/mL or 10 µM. Incubate for 2-4 hours at 37°C to label cells in S-phase.[19]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
DNA Denaturation: Wash 3x with PBS. Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA, which is essential for the antibody to access the incorporated BrdU.[19]
-
Neutralization & Blocking: Rinse cells thoroughly with PBS (3-5 times) to remove all HCl. Incubate in blocking buffer for 1-2 hours.[19]
-
Antibody Staining:
-
Incubate with anti-BrdU primary antibody in blocking buffer overnight at 4°C.
-
Wash 5x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
-
Counterstain & Imaging: Counterstain nuclei with DAPI, mount, and image.
-
Analysis: The proliferation rate is calculated as the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.
References
- 1. Phagocytosis assay [bio-protocol.org]
- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 8. Mechanisms of Microglia Proliferation in a Rat Model of Facial Nerve Anatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 13. abmole.com [abmole.com]
- 14. cat.hitstructure.com [cat.hitstructure.com]
- 15. researchgate.net [researchgate.net]
- 16. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mbl.edu [mbl.edu]
An In-depth Technical Guide to PLX647 as a Selective Dual c-Fms and KIT Inhibitor
Disclaimer: The specific compound "c-Fms-IN-7" was not identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and selective dual inhibitor of c-Fms (FMS) and KIT, PLX647 , to provide a representative in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction
PLX647 is a potent, orally active, and highly specific dual inhibitor of the receptor tyrosine kinases (RTKs) c-Fms (also known as Colony-Stimulating Factor 1 Receptor, CSF1R) and KIT.[1][2] Both FMS and KIT are members of the class III receptor tyrosine kinase family and play crucial roles in the development and function of macrophages and mast cells, respectively.[1][2] Dysregulation of these kinases is implicated in various pathologies, including cancer and inflammatory diseases.[2] PLX647 was developed from a 7-azaindole scaffold and demonstrates a favorable selectivity profile, making it a valuable tool for investigating the biological roles of FMS and KIT and a potential therapeutic agent.[2]
Mechanism of Action
PLX647 functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.[3] This binding mode, where the DFG motif is flipped outward from the ATP-binding site, allows PLX647 to exploit adjacent regions that are not accessible to Type I inhibitors, contributing to its selectivity.[3] By occupying the ATP-binding pocket, PLX647 prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, thereby inhibiting cellular processes such as proliferation, survival, and differentiation that are dependent on FMS and KIT signaling.[1][2]
Data Presentation
The following tables summarize the quantitative data for PLX647, including its in vitro enzymatic and cellular activities, as well as its kinase selectivity profile.
Table 1: In Vitro Enzymatic and Cellular Activity of PLX647
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | FMS | 28 | [1][2] |
| KIT | 16 | [1][2] | |
| Cellular Proliferation Assay | BCR-FMS Ba/F3 | 92 | [1][2] |
| BCR-KIT Ba/F3 | 180 | [1][2] | |
| M-NFS-60 (FMS-dependent) | 380 | [1] | |
| M-07e (KIT-dependent) | 230 | [1] | |
| MV4-11 (FLT3-ITD) | 110 | [1] | |
| BCR-KDR Ba/F3 | 5000 | [1] | |
| Osteoclast Differentiation Assay | - | 170 | [1] |
Table 2: Kinase Selectivity Profile of PLX647
| Kinase | IC50 (nM) | Reference |
| FMS | 28 | [1][2] |
| KIT | 16 | [1][2] |
| FLT3 | 91 | [1] |
| KDR (VEGFR2) | 130 | [1] |
Note: PLX647 was tested against a panel of 400 kinases at a concentration of 1 µM and showed greater than 50% inhibition for only a few kinases aside from FMS and KIT, demonstrating its high selectivity.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of PLX647 are provided below.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined. A common method is a radiometric assay using [γ-³³P]ATP.
-
Materials:
-
Purified recombinant FMS or KIT kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
[γ-³³P]ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
PLX647 (or other test inhibitor) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.
-
Add serially diluted PLX647 to the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a control with a known broad-spectrum kinase inhibitor or no enzyme (100% inhibition).
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Ba/F3 Cell Proliferation Assay
This protocol describes a cell-based assay to determine the effect of an inhibitor on the proliferation of cells that are dependent on the activity of a specific kinase.
-
Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[2][4] When these cells are engineered to express a constitutively active or ligand-stimulated kinase (e.g., BCR-FMS or BCR-KIT), they become IL-3 independent, and their proliferation is now driven by the activity of the introduced kinase.[2][4] Inhibition of this kinase will lead to a decrease in cell proliferation.
-
Materials:
-
Ba/F3 cells stably expressing the kinase of interest (e.g., BCR-FMS or BCR-KIT).
-
Growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics).
-
Assay medium (growth medium without IL-3).
-
PLX647 (or other test inhibitor) serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).
-
Luminometer.
-
-
Procedure:
-
Culture the engineered Ba/F3 cells in growth medium containing IL-3.
-
Wash the cells to remove IL-3 and resuspend them in assay medium.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serially diluted PLX647 to the wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways downstream of KIT and FMS, which are inhibited by PLX647.
Caption: Simplified c-KIT signaling pathway.
Caption: Simplified c-Fms signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like PLX647.
Caption: Preclinical workflow for kinase inhibitor evaluation.
References
understanding the role of IL-34 in c-Fms activation
An In-depth Technical Guide to the Role of Interleukin-34 in c-Fms Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-34 (IL-34) is a hematopoietic cytokine that, along with Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), serves as a crucial ligand for the colony-stimulating factor 1 receptor (CSF-1R), the product of the c-Fms proto-oncogene.[1][2] Despite sharing no significant sequence homology, both IL-34 and CSF-1 bind to and activate c-Fms, a receptor tyrosine kinase, to regulate the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitors.[3][4] However, their biological activities and signal activation kinetics are not identical, suggesting differential regulation of macrophage phenotype and function even through a single receptor.[5]
This technical guide provides a detailed examination of the mechanisms by which IL-34 activates c-Fms, the downstream signaling cascades it initiates, and the experimental protocols used to study these interactions. It presents quantitative data to compare the effects of IL-34 and CSF-1 and utilizes visualizations to clarify complex pathways and workflows, offering a comprehensive resource for professionals in immunology and drug development.
The Mechanism of IL-34-Mediated c-Fms Activation
The activation of c-Fms by IL-34 is a multi-step process initiated by ligand binding to the extracellular domain of the receptor.
-
Binding and Dimerization: IL-34 exists as a non-covalently linked homodimer.[1] The binding of the dimeric IL-34 to two c-Fms receptor molecules induces receptor dimerization, a critical step for subsequent activation.[2][3] Although IL-34 and CSF-1 bind to the same regions of c-Fms, unique conformational adaptations in the receptor's domain geometry allow it to accommodate two structurally distinct ligands.[6][7] Some evidence also suggests that IL-34 and M-CSF can form a novel heteromeric cytokine, which may lead to specific activation patterns on the c-Fms receptor.[8]
-
Autophosphorylation: Receptor dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[2][9] This phosphorylation cascade serves as the primary activation signal. Compared to CSF-1, IL-34 induces a stronger but more transient tyrosine phosphorylation of c-Fms and its downstream targets.[2][5] This is coupled with a more rapid downregulation of the c-Fms receptor from the cell surface.[5][9]
Downstream Signaling Pathways
Upon activation, the phosphorylated tyrosine residues on c-Fms act as docking sites for various signaling proteins containing SH2 domains, initiating multiple downstream cascades that govern cellular responses.
The primary signaling pathways activated by the IL-34/c-Fms axis include:
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival, proliferation, and differentiation.
-
RAS/RAF/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and differentiation.[3][10]
-
JNK and p38 MAPK Pathways: These pathways are involved in inflammatory responses and cellular stress.[9][10]
-
JAK/STAT Pathway: This pathway, particularly involving STAT3, plays a role in cell differentiation and immune modulation.[2][3]
dot
Caption: IL-34/c-Fms signaling cascade.
Quantitative Data Presentation
While both ligands activate c-Fms, quantitative differences in binding, signaling strength, and functional outcomes are evident.
Table 1: Ligand-Receptor Binding & Signaling Kinetics
| Parameter | IL-34 | CSF-1 (M-CSF) | Reference |
| Structure | Non-covalently linked homodimer | Disulfide-linked homodimer | [1] |
| Receptor Binding | Binds c-Fms, PTP-ζ, Syndecan-1 | Binds c-Fms only | [1][4][11] |
| c-Fms Phosphorylation | Stronger but transient | Sustained | [2][5] |
| c-Fms Downregulation | Rapid | Slower | [5][9] |
| Complex Stability | More stable IL-34:c-Fms complex | Less stable CSF-1:c-Fms complex | [12] |
Table 2: Comparative Biological Activity
| Biological Outcome | IL-34 | CSF-1 (M-CSF) | Reference |
| Monocyte/Macrophage Survival | Equivalent | Equivalent | [5] |
| Macrophage Proliferation | Equivalent | Equivalent | [5] |
| Chemokine Induction (Human Macrophages) | Higher Eotaxin-2 | Higher MCP-1 | [5][6] |
| Osteoclastogenesis (RANKL-mediated) | Potent inducer | Potent inducer | [13] |
| Macrophage Polarization | Can induce M1 and M2 phenotypes | Primarily drives towards M2-like | [2][14] |
Experimental Protocols
Studying the IL-34/c-Fms axis requires specific cellular and molecular biology techniques. Below are methodologies for key experiments.
Protocol: Analysis of c-Fms and Downstream Protein Phosphorylation via Western Blot
This protocol is used to quantify the activation of c-Fms and its signaling intermediates upon IL-34 stimulation.
-
Cell Culture and Stimulation:
-
Culture c-Fms-expressing cells (e.g., bone marrow-derived macrophages (BMDMs), TF-1-fms cells, or JB6 Cl41 cells) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Stimulate cells with recombinant IL-34 (typically 50-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[10][14] Include a CSF-1 stimulated condition as a positive control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-c-Fms (Tyr723), anti-phospho-ERK1/2, anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
-
dot
Caption: Western blot workflow for phosphorylation analysis.
Protocol: In Vitro Osteoclastogenesis Assay
This assay assesses the ability of IL-34 to support the differentiation of macrophage precursors into bone-resorbing osteoclasts.[13]
-
Isolation of Bone Marrow Cells:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMDMs).
-
-
Osteoclast Differentiation:
-
Plate the adherent BMDMs at a density of 1 x 10^5 cells/well in a 48-well plate.
-
Culture the cells in differentiation medium containing RANKL (50-100 ng/mL) and either IL-34 (25-50 ng/mL) or M-CSF (25-50 ng/mL).
-
Replace the medium every 2-3 days.
-
-
TRAP Staining:
-
After 5-7 days, when multinucleated osteoclasts are visible, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
-
Quantification:
-
Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells per well under a microscope. Compare the numbers between IL-34 and M-CSF conditions.
-
Protocol: Macrophage Polarization Assay via Flow Cytometry
This protocol evaluates how IL-34 versus CSF-1 influences macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[14]
-
Monocyte Differentiation:
-
Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes for 7 days in media containing either IL-34 (100 ng/mL) or CSF-1 (100 ng/mL).
-
-
Polarization:
-
After differentiation, polarize the macrophages by adding specific stimuli for 24-48 hours:
-
M1 Polarization: LPS (100 ng/mL) + IFN-γ (20 ng/mL).
-
M2 Polarization: IL-4 (20 ng/mL).
-
Include an unstimulated (M0) control.
-
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers for 30 minutes on ice (e.g., CD86 for M1; CD163, CD206 for M2).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker to determine the polarization state.
-
Logical Relationships: IL-34 vs. CSF-1
Despite activating the same receptor, the distinct spatiotemporal expression patterns and signaling kinetics of IL-34 and CSF-1 result in both overlapping and non-redundant biological functions.[15]
dot
Caption: Functional overlap and divergence of IL-34 and CSF-1.
Conclusion
IL-34 is a critical, non-redundant ligand for the c-Fms receptor with distinct signaling properties and biological roles compared to CSF-1. Its ability to induce strong, transient receptor activation and its unique tissue expression patterns, particularly in the brain and skin, underscore its specialized functions. For researchers and drug development professionals, understanding the nuanced differences between IL-34 and CSF-1 signaling is paramount for designing targeted therapies. Modulating the IL-34/c-Fms axis holds potential for treating a range of pathologies, from inflammatory diseases and autoimmune disorders to cancer and neurodegenerative conditions. The protocols and data presented herein provide a foundational guide for the continued investigation of this important signaling pathway.
References
- 1. Emerging roles of IL-34 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 4. researchgate.net [researchgate.net]
- 5. IL-34 and M-CSF share the receptor Fms but are not identical in biological activity and signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Structural basis for the dual recognition of helical cytokines IL-34 and CSF-1 by CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-34 and M-CSF form a novel heteromeric cytokine and regulate the M-CSF receptor activation and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis [thno.org]
- 10. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-34 and CSF-1, deciphering similarities and differences at steady state and in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of IL-34 and anti-IL-34 neutralizing mAb on alveolar bone loss in a ligature-induced model of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-34 and CSF-1 display an equivalent macrophage differentiation ability but a different polarization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional overlap but differential expression of CSF-1 and IL-34 in their CSF-1 receptor-mediated regulation of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: c-Fms-IN-7 for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors. In the context of cancer immunology, the CSF-1/c-Fms signaling axis is a critical regulator of the tumor microenvironment (TME). Tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype by tumor-derived CSF-1, can promote tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses. Consequently, inhibiting the c-Fms kinase activity has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.
This technical guide provides a comprehensive overview of c-Fms-IN-7, a small molecule inhibitor of c-Fms, for its application in cancer immunology research.
This compound: A Potent Inhibitor of c-Fms Kinase Activity
This compound is a potent inhibitor of the c-Fms kinase. Information available from public sources and chemical suppliers indicates that this compound originates from patent WO2011079076A1, where it is cited as example 159.
Quantitative Data
The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the c-Fms kinase.
| Compound | Target | IC50 (nM) | Source |
| This compound | c-Fms | 18.5 | Patent WO2011079076A1, Example 159 |
Further quantitative data regarding kinase selectivity, in vitro cellular activity, and in vivo efficacy of this compound are not extensively available in the public domain. The primary source for such information would be the detailed experimental sections of the aforementioned patent, which is not publicly accessible in its entirety.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are presumed to be contained within patent WO2011079076A1. However, based on standard methodologies in the field, the following protocols represent typical assays used to characterize a c-Fms inhibitor.
In Vitro c-Fms Kinase Assay (Biochemical Assay)
This protocol outlines a representative luminescence-based kinase assay to determine the IC50 of an inhibitor against purified c-Fms kinase.
Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human c-Fms.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of c-Fms kinase solution (at a pre-determined optimal concentration in kinase buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of ATP and substrate in kinase buffer. The ATP concentration should be at or near the Km for c-Fms.
-
Add 2 µL of the ATP/substrate solution to all wells to start the kinase reaction.
-
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway and Inhibition by this compound
The binding of CSF-1 to c-Fms induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and differentiation. This compound, by binding to the ATP-binding pocket of the c-Fms kinase domain, prevents ATP from binding and thus blocks the autophosphorylation and activation of the receptor, effectively shutting down these downstream signals.
Experimental Workflow for Evaluating this compound in a Macrophage Differentiation Assay
To assess the biological activity of this compound on primary immune cells, an in vitro macrophage differentiation assay can be performed. This workflow outlines the key steps.
Conclusion
This compound is a potent inhibitor of c-Fms kinase, a key target in cancer immunology. By inhibiting the CSF-1/c-Fms signaling axis, this compound holds the potential to reprogram the tumor microenvironment by reducing the population of immunosuppressive M2-like macrophages. This, in turn, may lead to enhanced anti-tumor T-cell responses and improved efficacy of other immunotherapies. The provided protocols and workflows offer a foundational framework for researchers to investigate the biological effects of this compound and similar molecules in the context of cancer immunology. Further research, particularly the full disclosure of data from the originating patent and subsequent in vitro and in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.
therapeutic potential of c-Fms inhibition in arthritis
An In-depth Technical Guide
Topic: Therapeutic Potential of c-Fms Inhibition in Arthritis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction, leading to disability and reduced quality of life. Macrophages and osteoclasts are pivotal cellular mediators in the pathogenesis of RA, driving inflammation, cartilage degradation, and bone erosion. The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that is essential for the survival, proliferation, differentiation, and function of these myeloid lineage cells. Its ligands, CSF-1 (M-CSF) and IL-34, are often upregulated in the synovial tissue of RA patients.[1][2]
Inhibition of c-Fms signaling presents a compelling therapeutic strategy by simultaneously targeting two key pathological drivers of arthritis. By blocking the c-Fms pathway, inhibitor molecules can reduce the population of pro-inflammatory macrophages in the synovium and suppress the differentiation and activity of bone-resorbing osteoclasts.[3] Preclinical studies in various animal models of arthritis have demonstrated that both small-molecule inhibitors and monoclonal antibodies targeting c-Fms can significantly ameliorate disease severity, reduce joint inflammation, and prevent structural damage.[1][4][5] This whitepaper provides a technical overview of the c-Fms signaling pathway, the mechanism of its inhibition in arthritis, a summary of key preclinical and clinical data, and detailed experimental protocols for evaluating c-Fms inhibitors.
The Role of c-Fms in Arthritis Pathophysiology
The c-Fms receptor and its ligands are fundamental to the development and function of macrophages and osteoclasts.[6]
-
Macrophages: In RA, macrophages infiltrate the synovial membrane, where they become activated and produce a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that perpetuate inflammation and degrade cartilage.[3] The c-Fms signaling pathway is critical for the differentiation of monocytes into macrophages and for sustaining the survival of these macrophages within the inflamed joint.[6]
-
Osteoclasts: Joint destruction in RA is primarily mediated by osteoclasts, which are specialized multinucleated cells that resorb bone tissue.[7] The differentiation of osteoclast precursors, which are of hematopoietic origin, is critically dependent on two key signals: Macrophage Colony-Stimulating Factor (M-CSF) acting through c-Fms, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8] M-CSF/c-Fms signaling is required for the proliferation and survival of osteoclast precursors and their differentiation into mature, bone-resorbing cells.[8][9]
Given that both c-Fms ligands, CSF-1 and IL-34, are found at elevated levels in the synovial tissue of RA patients, the c-Fms signaling axis is a highly attractive target for therapeutic intervention.[1][2]
The c-Fms Signaling Pathway
Activation of the c-Fms receptor by its ligands, CSF-1 or IL-34, initiates a signaling cascade that governs the fate of myeloid cells.[10]
-
Ligand Binding and Dimerization: Binding of CSF-1 or IL-34 to the extracellular domain of c-Fms induces receptor dimerization.[11]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation on multiple tyrosine residues.[7]
-
Downstream Signal Transduction: These phosphotyrosine sites serve as docking stations for various signaling proteins containing SH2 domains, activating multiple downstream pathways critical for cell function:[8][10]
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Crucial for differentiation and proliferation. Sustained ERK activation is particularly important for the expression of transcription factors like c-Fos, which is essential for osteoclastogenesis.[7]
-
c-Jun N-terminal kinase (JNK): Involved in cellular stress responses and inflammation.[10]
-
This cascade ultimately leads to the transcriptional changes necessary for macrophage and osteoclast differentiation, survival, and activation.
Mechanism of c-Fms Inhibition in Arthritis
Therapeutic agents targeting c-Fms, including small-molecule kinase inhibitors and monoclonal antibodies, disrupt the signaling cascade at its origin. This leads to a dual therapeutic effect on the primary drivers of arthritis pathology.
Preclinical and Clinical Evidence
Extensive preclinical research has validated c-Fms as a therapeutic target in various rodent models of arthritis.
Data from Preclinical Studies
Small-molecule inhibitors and antibodies have shown significant efficacy in reducing disease severity.
Table 1: Efficacy of Small-Molecule c-Fms Inhibitors in Arthritis Models
| Compound | Model | Dosing | Key Efficacy Results | Reference(s) |
|---|---|---|---|---|
| GW2580 | Adjuvant Arthritis (Rat) | 75 mg/kg, b.i.d. | Inhibited joint connective tissue and bone destruction. No effect on ankle swelling. | [4] |
| CIA, CAIA, K/BxN (Mouse) | 80 mg/kg | Significantly reduced arthritis severity and histological scores for synovitis, pannus formation, and joint erosion. | [3] |
| Ki20227 | CIA (Mouse) | N/A (Oral Admin) | Prevented inflammatory cell infiltration and bone destruction. Reduced pro-inflammatory cytokine production. |[5][12] |
Table 2: Efficacy of Anti-CSF-1R Antibodies in Arthritis Models
| Compound | Model | Dosing | Key Efficacy Results | Reference(s) |
|---|---|---|---|---|
| muAB5 | CIA (Mouse) | 30 mg/kg (Prophylactic) | Significantly reduced arthritis severity. Improved scores for inflammation, cartilage damage, pannus, and bone erosion. | [1] |
| AFS98 | CIA (Mouse) | 25 or 50 mg/kg/day | Showed significant anti-inflammatory effects. |[13] |
Data from Clinical Trials
The translation of preclinical success to clinical efficacy in humans has been challenging.
Table 3: Key Results from Clinical Trials of CSF-1R Inhibitors in RA
| Compound | Trial | Patient Population | Key Efficacy & Safety Results | Reference(s) |
|---|---|---|---|---|
| JNJ-40346527 | Phase IIa (NCT01597739) | Active RA despite DMARD therapy | Primary Endpoint Not Met: Mean change in DAS28-CRP at Week 12 was -1.15 (drug) vs. -1.42 (placebo), p=0.30. No significant clinical efficacy observed despite evidence of target engagement (decreased CD16+ monocytes). | [14][15][16][17] |
| FPA008 | Phase 1 | Healthy Volunteers & RA Patients | Well tolerated up to 3 mg/kg. Showed pharmacodynamic effects: full suppression of non-classical CD16+ monocytes and decreased bone turnover biomarkers (CTx, TRAP5b). |[2] |
Key Experimental Protocols
Standardized and reproducible protocols are essential for the evaluation of novel c-Fms inhibitors.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is the most widely used preclinical model for RA as it shares many immunological and pathological features with the human disease.[18]
-
Animal Strain: DBA/1 mice (H-2q) are highly susceptible and commonly used.[19][20]
-
Reagents:
-
Type II Collagen (Bovine or Chicken): Dissolved at 2 mg/mL in 0.05 M acetic acid.
-
Complete Freund's Adjuvant (CFA): Containing 1-4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Procedure:
-
Emulsification: Prepare a stable emulsion by mixing the Type II Collagen solution and CFA (or IFA) in a 1:1 ratio using two glass Luer-lock syringes connected by an emulsifying needle.
-
Primary Immunization (Day 0): Anesthetize mice (7-8 weeks old). Inject 100 µL of the collagen/CFA emulsion (containing 100 µg of collagen) subcutaneously at the base of the tail.[20][21]
-
Booster Immunization (Day 21): Inject 100 µL of an emulsion made with Type II Collagen and IFA subcutaneously at a different site near the base of the tail.[20][21]
-
Monitoring: Arthritis typically develops between days 28-35.[19] Monitor mice 3-4 times per week for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of entire paw, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[19]
-
Treatment: Administer the c-Fms inhibitor or vehicle control according to the desired prophylactic (starting before disease onset) or therapeutic (starting after disease onset) regimen.
-
Histological Analysis of Joints
Histology provides a quantitative assessment of joint inflammation and damage.[22]
-
Sample Preparation:
-
Harvest hind paws/joints at the end of the study.
-
Fix in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify in a suitable agent (e.g., 10% formic acid or EDTA) for 4-10 days, with the solution changed regularly.[23]
-
Process and embed in paraffin wax.
-
Cut 3-5 µm sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of inflammation (leukocyte infiltration), synovial hyperplasia (synovitis), and pannus formation.[23]
-
Safranin O or Toluidine Blue: To assess cartilage damage and proteoglycan loss (cartilage stains red/purple, respectively).[24][25]
-
Tartrate-Resistant Acid Phosphatase (TRAP): To specifically stain and quantify osteoclasts at the bone-pannus interface.[24]
-
-
Scoring: A blinded observer should score the sections using a standardized semi-quantitative scale (e.g., 0-3 or 0-5) for the following parameters:[22][23][24]
-
Inflammation: Influx of inflammatory cells into the synovial space.
-
Synovial Hyperplasia: Thickening of the synovial lining.
-
Cartilage Damage: Loss of proteoglycans and structural erosion.
-
Bone Erosion: Areas of bone degradation by osteoclasts.
-
In Vitro Osteoclastogenesis Assay
This assay directly measures the effect of an inhibitor on the differentiation of osteoclasts from their precursors.[26]
-
Cell Source: Bone marrow harvested from the femurs and tibiae of mice.
-
Reagents:
-
Procedure:
-
Cell Isolation: Flush bone marrow from femurs and tibiae. Lyse red blood cells and culture the remaining cells in media containing M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).[28][29]
-
Seeding: Plate the BMMs into 96-well plates at a density of ~6 x 10³ cells/well.[27]
-
Differentiation: Culture the cells in media containing both M-CSF and RANKL. Add the c-Fms inhibitor at various concentrations. Replace the medium every 2-3 days.
-
Staining (Day 5-7): When large, multinucleated cells are visible, fix the cells (e.g., with 4% paraformaldehyde). Stain for TRAP activity according to the kit manufacturer's protocol.[28]
-
Quantification: Mature osteoclasts are identified as TRAP-positive cells containing three or more nuclei. Count the number of osteoclasts per well using a microscope to determine the inhibitory effect of the compound.
-
Conclusion and Future Directions
Inhibition of the c-Fms signaling pathway remains a theoretically sound and promising strategy for the treatment of rheumatoid arthritis, owing to its dual action on pro-inflammatory macrophages and bone-resorbing osteoclasts. Robust efficacy has been consistently demonstrated in a variety of preclinical arthritis models.
However, the lack of clinical efficacy in a Phase IIa trial with JNJ-40346527 highlights the significant challenge of translating these preclinical findings into human therapeutic success.[14][15] Several factors could contribute to this discrepancy, including differences in macrophage biology between rodents and humans, insufficient drug exposure in the synovial microenvironment, or the existence of redundant pathways for macrophage survival and activation in human RA.
Future research should focus on:
-
Patient Stratification: Identifying biomarkers to select RA patients who are most likely to respond to c-Fms pathway inhibition.
-
Combination Therapies: Exploring the synergistic potential of c-Fms inhibitors with other DMARDs or biologic agents that target different pathogenic pathways.
-
Next-Generation Inhibitors: Developing novel inhibitors with improved pharmacokinetic properties, higher selectivity, or different mechanisms of action (e.g., targeting the ligand IL-34 specifically) to potentially achieve better clinical outcomes.
Elucidating the complexities of macrophage and osteoclast function in the human RA joint will be critical to unlocking the full therapeutic potential of targeting the c-Fms pathway.
References
- 1. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of FPA008, an Anti-Colony Stimulating Factor 1 Receptor (anti-CSF1R) Antibody in Healthy Volunteers and Subjects with Rheumatoid Arthritis (RA): Preliminary Results - ACR Meeting Abstracts [acrabstracts.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 8. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 16. jrheum.org [jrheum.org]
- 17. researchgate.net [researchgate.net]
- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 22. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models | Annals of the Rheumatic Diseases [ard.bmj.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2.2. In vitro osteoclastogenesis assay [bio-protocol.org]
- 28. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
Exploring c-Fms-IN-7 in Neuroinflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a hallmark of many debilitating neurodegenerative diseases, is primarily driven by the activation of microglia, the resident immune cells of the central nervous system (CNS). The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a key regulator of microglial survival, proliferation, and activation. Consequently, inhibition of c-Fms presents a promising therapeutic strategy to modulate neuroinflammation. This technical guide provides an in-depth overview of c-Fms-IN-7, a potent c-Fms inhibitor, and its potential application in pre-clinical neuroinflammatory models. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present a framework for data analysis and visualization.
Introduction to c-Fms and Neuroinflammation
The c-Fms proto-oncogene encodes the CSF-1 receptor (CSF-1R), a receptor tyrosine kinase.[1] Its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), play a crucial role in the development and maintenance of myeloid cells, including microglia.[2] In the context of the central nervous system (CNS), the interaction between CSF-1/IL-34 and c-Fms is essential for microglial homeostasis.
Neuroinflammation is a complex inflammatory response within the brain and spinal cord, often characterized by the activation of glial cells, such as microglia and astrocytes, and the production of inflammatory mediators like cytokines and chemokines.[3] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage and is implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4]
Targeting the c-Fms signaling pathway offers a therapeutic avenue to control microglial activation and mitigate the detrimental effects of chronic neuroinflammation. Inhibition of c-Fms can lead to a reduction in microglial proliferation and a shift from a pro-inflammatory to a more homeostatic phenotype.[4][5]
This compound: A Potent c-Fms Inhibitor
This compound is a small molecule inhibitor of c-Fms. While extensive in vivo data for this compound in neuroinflammatory models is not yet widely published, its potency and potential for brain penetration make it a compound of significant interest for research in this area.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of the c-Fms kinase domain, thereby preventing the phosphorylation and activation of the receptor. This blockade of downstream signaling pathways ultimately inhibits microglia proliferation and activation.
In Vitro Activity
The inhibitory activity of this compound against its target has been quantified, providing a measure of its potency.
| Compound | Target | IC50 | Source |
| This compound | c-Fms (CSF1R) | 18.5 nM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Brain Penetration
For a CNS-targeted therapeutic, the ability to cross the blood-brain barrier (BBB) is critical. While specific quantitative data for this compound is limited, it is described as having good brain penetration, a crucial characteristic for its use in neuroinflammatory models.[7] The brain-to-plasma ratio is a key pharmacokinetic parameter used to quantify this property.
Signaling Pathway
The binding of CSF-1 or IL-34 to the c-Fms receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for microglial survival, proliferation, and inflammatory responses. This compound acts by inhibiting the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Experimental Protocols in Neuroinflammatory Models
To evaluate the efficacy of this compound, robust and well-characterized animal models of neuroinflammation are essential. The following sections provide detailed protocols for two widely used models: Lipopolysaccharide (LPS)-induced neuroinflammation and Experimental Autoimmune Encephalomyelitis (EAE).
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model mimics the acute neuroinflammation triggered by a bacterial infection.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound + LPS
-
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer the desired dose (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal (i.p.) injection 1-2 hours before LPS administration.
-
LPS Induction: Dissolve Lipopolysaccharide (from E. coli, serotype O111:B4) in sterile, pyrogen-free saline. Administer a single i.p. injection at a dose of 0.5-1 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 4, 24, 72 hours) after LPS injection, euthanize the animals.
-
Blood: Collect blood via cardiac puncture for serum cytokine analysis.
-
Brain: Perfuse animals with ice-cold phosphate-buffered saline (PBS). Harvest the brain; one hemisphere can be used for biochemical analysis (cytokine measurement) and the other for histological analysis.
-
-
Cytokine Analysis: Homogenize brain tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA, multiplex bead array, or qPCR.
-
Immunohistochemistry: Fix brain hemispheres in 4% paraformaldehyde, cryoprotect in sucrose, and section on a cryostat. Perform immunofluorescence staining for microglial markers such as Iba1 (general microglia/macrophage marker) and CD68 (marker of activated microglia/lysosomes).
Expected Quantitative Data:
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba1+ Cell Count (cells/mm²) |
| Vehicle + Saline | Baseline | Baseline | Baseline | Baseline |
| Vehicle + LPS | Increased | Increased | Increased | Increased |
| This compound + LPS | Reduced vs. LPS | Reduced vs. LPS | Reduced vs. LPS | Reduced vs. LPS |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by demyelination and neuroinflammation.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Female C57BL/6 mice (8-12 weeks old) are typically used.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer Pertussis Toxin (PTX) i.p. on day 0 and day 2.
-
-
Treatment:
-
Prophylactic: Start administration of this compound or vehicle on the day of immunization (day 0).
-
Therapeutic: Begin treatment upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.[4][8][9][10]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint Analysis: At the peak of disease or the end of the study, euthanize the animals.
-
Histology: Perfuse with PBS followed by 4% PFA. Collect spinal cords for histological analysis of immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and analyze by flow cytometry to quantify populations of microglia, macrophages, T cells, and other immune cells.
-
Expected Quantitative Data:
| Treatment Group | Peak Clinical Score (mean ± SEM) | Cumulative Disease Score (mean ± SEM) | CNS Infiltrating Macrophages (cell count) | Demyelination Score |
| Vehicle | 3.0 ± 0.5 | 35 ± 5 | High | High |
| This compound (prophylactic) | 1.5 ± 0.3 | 15 ± 3 | Reduced | Reduced |
| This compound (therapeutic) | 2.0 ± 0.4 | 25 ± 4 | Reduced | Reduced |
Conclusion
This compound represents a valuable research tool for investigating the role of microglia and the c-Fms signaling pathway in neuroinflammation. The experimental models and protocols outlined in this guide provide a robust framework for evaluating its therapeutic potential. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetic and pharmacodynamic properties of this compound in various neuroinflammatory and neurodegenerative disease models. The systematic application of these methodologies will be crucial in advancing our understanding of c-Fms inhibition as a therapeutic strategy for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Granulocyte Colony Stimulating Factor (G-CSF) Decreases Brain Amyloid Burden and Reverses Cognitive Impairment in Alzheimer’s Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive Function Improvement in Mouse Model of Alzheimer's Disease Following Transcranial Direct Current Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferon regulatory factor-7 modulates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug entry into and distribution within brain and cerebrospinal fluid: [14C]urea pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Fms-IN-7 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for cell-based assays designed to evaluate the efficacy of c-Fms-IN-7, a potent inhibitor of the c-Fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R). The c-Fms signaling pathway plays a critical role in the proliferation, differentiation, and survival of myeloid cells and is implicated in various cancers and inflammatory diseases.[1][2] These protocols describe methods to assess the impact of this compound on cell viability and to quantify the inhibition of c-Fms signaling through western blot analysis of receptor phosphorylation.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R or c-Fms) is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (colony-stimulating factor 1) or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] This signaling is crucial for the function of monocytes, macrophages, and osteoclasts.[3] Dysregulation of the c-Fms pathway has been linked to the progression of various cancers, including breast, lung, and prostate cancer, by promoting tumor cell survival and invasion, and by modulating the tumor microenvironment.[4][5][6] Therefore, inhibitors of c-Fms are of significant interest for therapeutic development. This compound is a small molecule inhibitor of c-Fms with a reported IC50 of 18.5 nM. These application notes provide a framework for researchers to investigate the cellular effects of this inhibitor.
Data Presentation
Quantitative data for this compound is summarized in the table below. This data should be used as a reference for designing experiments.
| Compound | Target | IC50 (nM) |
| This compound | c-Fms (CSF1R) | 18.5 |
Signaling Pathway
The diagram below illustrates the simplified c-Fms (CSF1R) signaling pathway. Upon ligand binding, the receptor dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for various signaling proteins that activate downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation.
Caption: c-Fms (CSF1R) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of c-Fms expressing cells. The Mono-Mac-1 human acute monocytic leukemia cell line, which is known to express CSF1R, is a suitable model.[7]
Materials and Reagents:
-
This compound
-
Mono-Mac-1 cells (or other suitable c-Fms expressing cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture Mono-Mac-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Cell Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Western Blot for c-Fms Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of the c-Fms receptor.
Materials and Reagents:
-
This compound
-
c-Fms expressing cells (e.g., Mono-Mac-1, or engineered cell lines like 293T-cyno-CSF1R)[7][9]
-
Recombinant human CSF-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Fms (e.g., Tyr723), anti-total-c-Fms, anti-β-actin[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 5-10 minutes to induce c-Fms phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Fms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total c-Fms and a loading control like β-actin.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays.
Caption: General workflow for this compound cell-based assays.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. c-Fms-IN-8 | CSF-1R, c-FMS Type II 抑制剂 | c-Fms-IN-8供应商 AdooQ® [adooq.cn]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell proliferation assay [bio-protocol.org]
- 9. 293T-cyno-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]
- 10. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Macrophage Differentiation Assay with c-Fms-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, are involved in a spectrum of physiological and pathological processes, including host defense, tissue repair, and inflammation. Their differentiation from monocyte precursors is a critical process, primarily regulated by the colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R. The binding of its ligand, macrophage colony-stimulating factor (M-CSF), to c-Fms triggers a signaling cascade that promotes the survival, proliferation, and differentiation of monocytes into macrophages.[1][2][3][4][5] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[2][6][7][8]
c-Fms-IN-7 is a potent inhibitor of c-Fms kinase with an IC50 of 18.5 nM. This application note provides a detailed protocol for an in vitro macrophage differentiation assay to evaluate the efficacy of this compound and other similar inhibitors. The provided methodologies will enable researchers to assess the impact of c-Fms inhibition on monocyte-to-macrophage differentiation by analyzing cell morphology, surface marker expression, and cytokine profiles.
c-Fms Signaling Pathway in Macrophage Differentiation
The c-Fms signaling pathway is central to macrophage development. Upon M-CSF binding, the c-Fms receptor dimerizes and autophosphorylates on multiple tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[1][9][10] Inhibition of c-Fms kinase activity is expected to block these downstream signals, thereby impeding macrophage differentiation.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Enrichment
This protocol describes the isolation of PBMCs from whole blood followed by enrichment of CD14+ monocytes.
Materials:
-
Whole human blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads, human
-
MACS Columns and Separator
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Count the cells and assess viability using a hemocytometer and trypan blue.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
Protocol 2: In Vitro Macrophage Differentiation Assay
This protocol details the differentiation of enriched human CD14+ monocytes into macrophages in the presence of M-CSF and the assessment of this compound's inhibitory effect.
Materials:
-
Enriched human CD14+ monocytes
-
Complete RPMI 1640 medium
-
Recombinant human M-CSF
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 24-well)
Procedure:
-
Seed the enriched CD14+ monocytes at a density of 1 x 10^6 cells/mL in a cell culture plate.
-
Add recombinant human M-CSF to a final concentration of 50 ng/mL to induce differentiation.
-
Add this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.
-
Replenish the medium with fresh medium containing M-CSF and the respective concentrations of this compound every 2-3 days.
-
On day 7, assess macrophage differentiation using the methods described below.
Protocol 3: Analysis of Macrophage Differentiation
A. Morphological Assessment:
-
Examine the cells under a light microscope. Differentiated macrophages will be larger, adherent, and have a more spread-out, irregular morphology compared to the smaller, rounder monocytes.
B. Flow Cytometry for Surface Marker Expression:
-
Gently scrape the cells from the plate.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers such as CD14, CD163 (M2 marker), and CD80/CD86 (M1 markers).[11]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing these markers and their mean fluorescence intensity (MFI).
C. ELISA for Cytokine Profiling:
-
Collect the cell culture supernatants on day 7.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of secreted cytokines such as IL-6, IL-10, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Macrophage Surface Marker Expression
| Treatment Group | % CD14+ Cells | MFI of CD14 | % CD163+ Cells | MFI of CD163 | % CD80+ Cells | MFI of CD80 |
| Vehicle (DMSO) | ||||||
| This compound (10 nM) | ||||||
| This compound (50 nM) | ||||||
| This compound (100 nM) | ||||||
| This compound (500 nM) | ||||||
| This compound (1 µM) |
Table 2: Effect of this compound on Cytokine Secretion by Differentiating Macrophages
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Vehicle (DMSO) | |||
| This compound (10 nM) | |||
| This compound (50 nM) | |||
| This compound (100 nM) | |||
| This compound (500 nM) | |||
| This compound (1 µM) |
Expected Results and Interpretation
Inhibition of c-Fms by this compound is expected to have a dose-dependent effect on macrophage differentiation.
-
Morphology: A decrease in the number of adherent, spread-out macrophages is anticipated with increasing concentrations of this compound.
-
Surface Markers: A reduction in the expression of macrophage differentiation markers, particularly the M2-like marker CD163, is expected.[8][12][13][14] The expression of the monocyte marker CD14 may remain high or decrease to a lesser extent compared to the vehicle control.
-
Cytokine Secretion: The secretion of cytokines associated with mature macrophages, such as IL-6 and IL-10, is expected to be reduced in the presence of this compound.
These results will provide a comprehensive evaluation of the inhibitory potential of this compound on in vitro macrophage differentiation, offering valuable insights for its further development as a therapeutic agent. Similar c-Fms inhibitors like GW2580 have been shown to inhibit M2-type polarization of macrophages at concentrations around 10 µM.[6] Pexidartinib (PLX3397) has also been demonstrated to suppress M2 polarization and reduce the survival of bone marrow-derived macrophages.[3][15][16][17] Based on the potent IC50 of this compound, significant effects on macrophage differentiation are anticipated within the nanomolar to low micromolar range.
References
- 1. ashpublications.org [ashpublications.org]
- 2. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of scavenger receptor CD163 expression in human monocytes and macrophages by pro- and antiinflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Expression of CD163 on Monocyte Subsets in Healthy and HIV-1 Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for c-Fms-IN-7 in Inhibiting M-CSF Induced Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage colony-stimulating factor (M-CSF) is a critical cytokine that governs the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1] It exerts its effects by binding to its cell surface receptor, c-Fms (also known as CSF-1R), a receptor tyrosine kinase.[1][2] The activation of c-Fms triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation.[3] Dysregulation of the M-CSF/c-Fms signaling axis is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.
c-Fms-IN-7 is a potent and specific inhibitor of the c-Fms kinase. These application notes provide detailed protocols and data for utilizing this compound to inhibit M-CSF induced cell proliferation, aiding researchers in their study of c-Fms signaling and the development of novel therapeutics.
Data Presentation
In Vitro Efficacy of c-Fms Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known c-Fms inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 18.5 | [4] |
| c-Fms-IN-1 | 0.8 | [5] |
| c-Fms-IN-2 | 24 | [5] |
| Pexidartinib (PLX3397) | 28 | [6] |
| Sotuletinib (BLZ945) | 1 | [6] |
| Vimseltinib (DCC-3014) | <10 | [5] |
Signaling Pathways and Experimental Workflow
M-CSF/c-Fms Signaling Pathway
The binding of M-CSF to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to cell proliferation.
Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on M-CSF induced cell proliferation.
Caption: Workflow for evaluating this compound's inhibition of M-CSF induced proliferation.
Experimental Protocols
Protocol 1: Inhibition of M-CSF Induced Proliferation using MTT Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the inhibitory effect of this compound on the proliferation of M-CSF dependent cells.
Materials:
-
M-NFS-60 cells (or other M-CSF dependent cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Murine M-CSF
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture M-NFS-60 cells in RPMI-1640 supplemented with 10% FBS and M-CSF.
-
Harvest cells in the logarithmic growth phase and wash with serum-free RPMI-1640.
-
Resuspend cells in serum-free RPMI-1640 and seed 5,000-10,000 cells per well in a 96-well plate.
-
-
Serum Starvation:
-
Incubate the cells in serum-free medium for 4-6 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in serum-free RPMI-1640.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
M-CSF Stimulation:
-
Add recombinant M-CSF to all wells (except for the negative control) to a final concentration that induces robust proliferation (e.g., 10-50 ng/mL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the M-CSF stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Inhibition of M-CSF Induced Proliferation using BrdU Incorporation Assay
This protocol utilizes the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA to measure cell proliferation.
Materials:
-
M-NFS-60 cells (or other M-CSF dependent cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Murine M-CSF
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for detection (e.g., TMB for HRP or a fluorescent plate reader)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Serum Starvation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Inhibitor Treatment and M-CSF Stimulation:
-
Follow steps 3 and 4 from Protocol 1.
-
-
BrdU Labeling:
-
Approximately 4-6 hours before the end of the incubation period, add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and Denaturation:
-
Carefully remove the culture medium from the wells.
-
Add the fixing/denaturing solution to each well and incubate for the time specified in the kit protocol. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU antibody to each well and incubate as recommended.
-
Wash the wells to remove any unbound antibody.
-
-
Signal Development and Measurement:
-
Add the appropriate substrate to each well.
-
If using an HRP-conjugated antibody, add a stop solution after sufficient color development.
-
Measure the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the M-CSF stimulated control.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
This compound is a valuable tool for researchers studying the M-CSF/c-Fms signaling pathway and its role in cell proliferation. The provided protocols offer robust methods for quantifying the inhibitory activity of this compound. By understanding the mechanism of action and having access to detailed experimental procedures, scientists and drug development professionals can effectively utilize this compound in their research to explore the therapeutic potential of targeting c-Fms in various disease models.
References
- 1. Distinctive Effects of GM-CSF and M-CSF on Proliferation and Polarization of Two Major Pulmonary Macrophage Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for the Detection of Phosphorylated c-Fms by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated c-Fms (p-c-Fms) in cell lysates by Western blot. The c-Fms receptor, also known as macrophage colony-stimulating factor receptor (M-CSFR) or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes.[1][2] Ligand-induced activation of c-Fms results in its autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades. Monitoring the phosphorylation state of c-Fms is therefore critical for understanding its activation and the efficacy of potential therapeutic inhibitors.
c-Fms Signaling Pathway
Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), the c-Fms receptor dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are pivotal for cell proliferation and survival.
References
Application Note & Protocol: Preparation of c-Fms-IN-7 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Application Notes
c-Fms-IN-7 is a potent and specific inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) tyrosine kinase, demonstrating an IC50 value of 18.5 nM[1][2]. The c-Fms receptor is a critical component in the signaling pathway that governs the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts[]. Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain types of cancer, making it a key target for therapeutic development.
Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible results in downstream cellular and biochemical assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound due to its ability to dissolve a wide range of organic molecules. However, improper handling, such as using DMSO with absorbed moisture, can lead to compound precipitation and degradation. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy for research applications.
The c-Fms Signaling Pathway
The binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation creates docking sites for various signaling proteins, initiating downstream cascades, primarily the PI3K/Akt and Ras/MAPK pathways. These pathways are crucial for promoting cell survival, proliferation, and differentiation of myeloid lineage cells. This compound exerts its inhibitory effect by blocking the kinase activity of c-Fms, thereby preventing this signal transduction.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 468.57 g/mol | [1][4][5] |
| Chemical Formula | C₂₆H₂₄N₆OS | [1][4][5] |
| CAS Number | 1313408-89-7 | [1][4][5] |
| IC₅₀ | 18.5 nM for c-Fms kinase | [1][2] |
| Recommended Storage | Powder: -20°C for up to 2 yearsIn DMSO: -80°C for up to 6 months, -20°C for up to 1 month | [1] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (e.g., 1 mg or 5 mg vial)
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance (if weighing is required)
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Workflow
Step-by-Step Procedure
-
Preparation and Calculation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes to prevent condensation of atmospheric moisture[1].
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 468.57 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.001 g / (468.57 g/mol * 0.010 mol/L) = 0.0002134 L
-
Volume (µL) = 213.4 µL
-
-
-
Reconstitution:
-
Using a calibrated micropipette, carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for several minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied in combination with sonication or vortexing to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed cryovials.
-
Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months)[1]. For short-term storage (up to 1 month), -20°C is acceptable[1].
-
Quality Control and Best Practices
-
Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock in the aqueous medium. It is common for compounds to precipitate when a concentrated DMSO stock is diluted directly into an aqueous buffer. To avoid this, perform serial dilutions in DMSO first if necessary, or add the stock solution dropwise to the medium while vortexing. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, avoiding direct contact with skin and eyes.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear appropriate chemical-resistant gloves and a lab coat.
-
All handling of the powder and concentrated stock solution should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information[4].
References
Application Note: Determining the IC50 of a c-Fms Kinase Inhibitor using a Cell Viability Assay
For research, scientific, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (c-Fms), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it an attractive therapeutic target.[3] Potent and selective inhibitors of c-Fms are therefore valuable tools for both basic research and drug development. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a c-Fms inhibitor, c-Fms-IN-7, using a colorimetric MTT cell viability assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4] This allows for the determination of the inhibitor's potency in a cellular context.
Principle of the Assay
This protocol describes the treatment of a c-Fms expressing cell line with serial dilutions of this compound. After an incubation period, MTT reagent is added, and the resulting formazan is solubilized. The absorbance is then measured using a microplate reader. The IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%, is calculated from the dose-response curve.
Materials and Reagents
-
This compound (or a similar potent c-Fms inhibitor)
-
Mono-Mac-1 cell line (or other suitable c-Fms expressing cell line, e.g., THP-1, U937)[6]
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
Cell Culture and Maintenance
-
Culture Mono-Mac-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing Mono-Mac-1 cells and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM (e.g., 10 µM, 1 µM, 0.1 µM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a positive control for cell viability and wells with medium only (no cells) as a blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.[7]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the expected quantitative data from a representative experiment.
| This compound Concentration (nM) | Absorbance (570 nm) (Corrected) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.238 | 99.0% |
| 1 | 1.125 | 90.0% |
| 2.8 | 0.625 | 50.0% |
| 10 | 0.250 | 20.0% |
| 100 | 0.063 | 5.0% |
| 1000 | 0.025 | 2.0% |
| 10000 | 0.013 | 1.0% |
Note: The IC50 value of 2.8 nM is based on a representative potent c-Fms inhibitor ("cFMS Receptor Inhibitor II").[8] Actual results may vary depending on the specific inhibitor, cell line, and experimental conditions.
Visualizations
c-Fms Signaling Pathway
Caption: c-Fms signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the IC50 value of the c-Fms inhibitor, this compound, using a standard MTT cell viability assay. The provided workflow, data presentation format, and visualizations offer a clear guide for researchers in the fields of cancer biology, immunology, and drug discovery. Adherence to this protocol will enable the reliable and reproducible assessment of the potency of c-Fms inhibitors in a cellular context.
References
- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cFMS Receptor Inhibitor II | c-Fms | TargetMol [targetmol.com]
Application Notes and Protocols for Studying c-Fms Inhibition Using FDC-P1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention. The FDC-P1 cell line, a murine bone marrow-derived cell line, is dependent on interleukin-3 (IL-3) or granulocyte-macrophage colony-stimulating factor (GM-CSF) for its growth and survival.[1][2] By genetically engineering these cells to express c-Fms, they become responsive to macrophage colony-stimulating factor (M-CSF), providing a robust and adaptable in vitro model system to study c-Fms signaling and evaluate the efficacy of its inhibitors.[3][4][5] This document provides detailed protocols for utilizing c-Fms-expressing FDC-P1 cells to screen and characterize c-Fms inhibitors.
Key Concepts and Applications
FDC-P1 cells expressing c-Fms (FDC-P1/c-Fms) offer a versatile platform for:
-
High-throughput screening of small molecule libraries to identify novel c-Fms inhibitors.
-
Characterization of inhibitor potency and selectivity by determining key parameters such as IC50 values.
-
Elucidation of the mechanism of action of inhibitors by examining their effects on downstream signaling pathways.
Data Presentation: Efficacy of c-Fms Inhibitors
The following table summarizes the in vitro efficacy of various small molecule inhibitors targeting c-Fms. This data is crucial for comparing the potency of different compounds and for selecting appropriate inhibitors for further investigation.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| c-Fms-IN-1 | c-Fms | 0.8 | [6][7] |
| CSF1R-IN-1 | CSF1R (c-Fms) | 0.5 | [6][8] |
| Edicotinib (JNJ-40346527) | CSF-1R, KIT, FLT3 | 3.2 (CSF-1R) | [8] |
| ARRY-382 | CSF1R/c-Fms | 9 | [8] |
| OSI-930 | Kit, KDR, c-Fms | 15 (c-Fms) | [8] |
| Pimicotinib (ABSK021) | CSF1R | 19.48 | [8] |
| c-Fms-IN-2 | c-Fms | 24 | [6] |
| GW2580 | cFMS | 60 | [9] |
| Pazopanib Hydrochloride | VEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms | 146 (c-Fms) | [6] |
Experimental Protocols
Generation and Culture of FDC-P1/c-Fms Cells
A. Generation of Stable FDC-P1/c-Fms Cell Line
FDC-P1 cells can be engineered to stably express murine c-Fms using retroviral transduction methods as previously described.[3][4] Briefly, the full-length murine c-Fms cDNA is cloned into a suitable retroviral vector. The resulting plasmid is then used to produce retroviral particles, which are subsequently used to infect FDC-P1 cells. Transduced cells are then selected using an appropriate antibiotic selection marker to establish a stable FDC-P1/c-Fms cell line.
B. Cell Culture and Maintenance
-
Parental FDC-P1 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10% (v/v) WEHI-3B conditioned medium as a source of murine IL-3. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[1]
-
FDC-P1/c-Fms Cells: Culture in the same medium as parental FDC-P1 cells. To assess c-Fms functionality, cells can be weaned from IL-3 and maintained in medium supplemented with 50-100 ng/mL of recombinant murine M-CSF.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of c-Fms inhibitors on the proliferation of FDC-P1/c-Fms cells stimulated with M-CSF.
Materials:
-
FDC-P1/c-Fms cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics
-
Recombinant murine M-CSF
-
c-Fms inhibitor stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Starvation: Wash FDC-P1/c-Fms cells twice with PBS to remove any residual growth factors. Resuspend the cells in serum-free RPMI-1640 medium and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Centrifuge the starved cells and resuspend in complete medium without IL-3. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.[12]
-
Inhibitor Treatment: Prepare serial dilutions of the c-Fms inhibitors in the culture medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
M-CSF Stimulation: Add 50 µL of recombinant murine M-CSF to each well to a final concentration of 50 ng/mL. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of the inhibitor by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of c-Fms Signaling
This protocol is used to assess the effect of c-Fms inhibitors on the phosphorylation of c-Fms and its downstream signaling proteins, such as ERK.
Materials:
-
FDC-P1/c-Fms cells
-
Recombinant murine M-CSF
-
c-Fms inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[13]
-
Primary antibodies (e.g., anti-phospho-c-Fms, anti-total-c-Fms, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed FDC-P1/c-Fms cells in 6-well plates at a density of 1 x 10^6 cells/well. Starve the cells as described in the MTT assay protocol.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of the c-Fms inhibitor or vehicle (DMSO) for 1-2 hours.
-
M-CSF Stimulation: Stimulate the cells with 100 ng/mL of M-CSF for 10-15 minutes at 37°C.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
c-Fms Signaling Pathway
Caption: Simplified c-Fms signaling cascade leading to cell proliferation.
Experimental Workflow for c-Fms Inhibitor Screening
Caption: Workflow for assessing c-Fms inhibitor efficacy using an MTT assay.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Expression of v-fms and c-fms in the hemopoietic cell line FDC-P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of macrophage colony-stimulating factor-dependent growth and differentiation after introduction of the murine c-fms gene into FDC-P1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of macrophage colony-stimulating factor-dependent growth and differentiation after introduction of the murine c-fms gene into FDC-P1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. cat.hitstructure.com [cat.hitstructure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Macrophage Markers Following c-Fms-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (c-Fms or CSF1R) is a critical cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages.[1][2] Its primary ligand, macrophage colony-stimulating factor (M-CSF or CSF-1), plays a crucial role in promoting the polarization of macrophages towards an anti-inflammatory and tissue-reparative M2 phenotype.[2] In various pathological contexts, such as cancer, the c-Fms signaling pathway is often hijacked to promote an immunosuppressive tumor microenvironment rich in M2-like tumor-associated macrophages (TAMs).[2][3][4]
c-Fms-IN-7 is a potent and selective inhibitor of the c-Fms kinase activity. By blocking the downstream signaling cascades, this compound is expected to modulate macrophage polarization, characteristically leading to a reduction of M2-like macrophages and potentially shifting the balance towards a pro-inflammatory M1 phenotype. This application note provides a detailed protocol for utilizing flow cytometry to analyze the changes in key macrophage polarization markers following treatment with this compound.
Principle of the Assay
This protocol describes the in vitro treatment of macrophages with this compound and the subsequent analysis of cell surface marker expression using multi-color flow cytometry. Macrophages are first polarized towards an M2 phenotype and then treated with the inhibitor. The changes in the expression of M1-associated markers (e.g., CD86) and M2-associated markers (e.g., CD206, CD163) are then quantified to assess the impact of this compound on macrophage polarization.
Data Presentation: Expected Quantitative Changes in Macrophage Markers
The following tables summarize the anticipated effects of c-Fms inhibition on macrophage marker expression based on studies with similar c-Fms inhibitors. The data is presented as a percentage of positive cells or a change in mean fluorescence intensity (MFI).
Table 1: Effect of c-Fms Inhibition on M1/M2 Marker Expression in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | % CD11b+ Cells | % CD86+ (M1 Marker) of CD11b+ | % CD206+ (M2 Marker) of CD11b+ |
| Vehicle Control (M2-polarized) | 95 ± 3 | 10 ± 2 | 85 ± 5 |
| c-Fms Inhibitor (e.g., BLZ945) | 94 ± 4 | 35 ± 5 | 40 ± 6 |
Data is hypothetical and aggregated from trends observed in literature with c-Fms inhibitors.
Table 2: Effect of c-Fms Inhibition on Human Monocyte-Derived Macrophage (MDM) Markers
| Treatment Group | % CD68+ Cells | % CD80+ (M1 Marker) of CD68+ | % CD163+ (M2 Marker) of CD68+ |
| Vehicle Control (M2c-polarized) | 92 ± 4 | 8 ± 3 | 90 ± 4 |
| This compound (Expected) | 91 ± 5 | 25 ± 6 | 55 ± 8 |
Data is hypothetical and based on the expected mechanism of action of c-Fms inhibitors.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells
-
Ficoll-Paque PLUS (for human PBMC isolation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Recombinant human M-CSF (for MDM differentiation)
-
Recombinant murine M-CSF (for BMDM differentiation)
-
Recombinant human IL-4 and IL-13 (for M2a polarization) or IL-10 (for M2c polarization)
-
Recombinant murine IL-4 (for M2 polarization)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
Table 3: Recommended Antibody Panel for Flow Cytometry
| Target Species | Marker | Fluorochrome | Supplier (Example) |
| Human | CD68 | PE | BioLegend |
| Human | CD80 | FITC | BD Biosciences |
| Human | CD163 | APC | R&D Systems |
| Murine | CD11b | PerCP-Cy5.5 | eBioscience |
| Murine | F4/80 | APC | BioLegend |
| Murine | CD86 | PE | BD Biosciences |
| Murine | CD206 | FITC | BioLegend |
Experimental Workflow
Caption: Experimental workflow for analyzing macrophage markers after this compound treatment.
Detailed Protocol
1. Differentiation of Macrophages
-
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T75 flask and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL recombinant human M-CSF for 7 days, changing the media every 2-3 days.
-
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 with 10% FBS and 20 ng/mL recombinant murine M-CSF for 7 days.
-
2. M2 Polarization and this compound Treatment
-
After 7 days of differentiation, harvest the macrophages and seed them into 12-well plates.
-
Polarize the macrophages towards an M2 phenotype by adding the appropriate cytokine (e.g., 20 ng/mL IL-4 for murine BMDMs) for 48 hours.[5]
-
Following polarization, treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
3. Cell Staining for Flow Cytometry
-
Harvest the cells by gentle scraping.
-
Wash the cells with cold PBS and resuspend in FACS buffer.
-
Perform an Fc receptor block for 15 minutes on ice.
-
Add the fluorochrome-conjugated antibody cocktail (refer to Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
4. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on the viable, single-cell population.
-
Identify the macrophage population (e.g., CD11b+/F4/80+ for murine, CD68+ for human).
-
Within the macrophage gate, quantify the percentage of cells positive for M1 (CD86 or CD80) and M2 (CD206 or CD163) markers and their mean fluorescence intensity.
Signaling Pathway Inhibition
This compound inhibits the tyrosine kinase activity of the c-Fms receptor. This blocks the downstream signaling cascade initiated by M-CSF binding, which includes the PI3K/Akt and MEK/ERK pathways. These pathways are crucial for macrophage survival, proliferation, and M2 polarization.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | High concentration of this compound or DMSO | Perform a dose-response curve to determine the optimal concentration. Ensure DMSO concentration is below 0.1%. |
| Weak fluorescent signal | Insufficient antibody concentration | Titrate antibodies to determine the optimal staining concentration. |
| High background staining | Non-specific antibody binding | Ensure proper Fc receptor blocking. Use isotype control antibodies. |
Conclusion
This application note provides a comprehensive framework for assessing the impact of the c-Fms inhibitor, this compound, on macrophage polarization using flow cytometry. By quantifying the changes in M1 and M2 markers, researchers can effectively evaluate the immunomodulatory potential of this compound. The provided protocols and diagrams serve as a valuable resource for scientists in academic and industrial settings engaged in immunology and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing c-Fms-IN-7 Concentration for Cell Culture
Welcome to the technical support center for the use of c-Fms-IN-7, a potent and selective inhibitor of the c-Fms/CSF1R kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the concentration of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1][2] The c-Fms receptor is a tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[3][4] Its activation by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, triggers downstream signaling pathways.[5] this compound binds to the ATP-binding site of the c-Fms kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition ultimately leads to a reduction in the biological functions mediated by c-Fms signaling.
Q2: What is a good starting concentration for this compound in my cell culture experiment?
A2: As a starting point, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for potent, selective inhibitors like this compound is between 1 nM and 1 µM. The half-maximal inhibitory concentration (IC50) is a key parameter to consider. For example, similar c-Fms inhibitors have shown IC50 values in the low nanomolar range in biochemical assays (e.g., c-Fms-IN-1 IC50 = 0.8 nM).[6] However, in cell-based assays, a higher concentration is often required to achieve the desired effect. It is advisable to test a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) in your initial experiments.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A common approach is to perform a dose-response curve to measure the IC50 value in your cells. This involves treating the cells with a range of this compound concentrations and then assessing a relevant biological endpoint. Key experiments to determine the optimal concentration include:
-
Target Inhibition Assay: Measure the phosphorylation of c-Fms or a downstream signaling protein (e.g., ERK, Akt) by Western blot or ELISA.
-
Cell Proliferation/Viability Assay: Use assays like MTT, XTT, or CellTiter-Glo® to assess the effect of the inhibitor on cell growth and viability.
-
Functional Assays: Depending on your research question, you might assess the effect of the inhibitor on macrophage differentiation, cytokine production, or cell migration.
Q4: What are the potential off-target effects of this compound, and how can I minimize them?
A4: While this compound is designed to be a selective inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[7] To minimize off-target effects, it is crucial to use the lowest effective concentration that achieves the desired level of on-target inhibition. Running control experiments, such as including a structurally related but inactive compound or using a cell line that does not express c-Fms, can help to identify potential off-target effects. Kinase profiling assays can also be performed to assess the selectivity of the inhibitor against a panel of other kinases.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line insensitivity: The cell line may not be dependent on c-Fms signaling for the measured endpoint. | Confirm c-Fms expression in your cell line by Western blot, flow cytometry, or qPCR. Use a positive control cell line known to be sensitive to c-Fms inhibition. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. | |
| Compound precipitation: The inhibitor may have precipitated out of solution in the cell culture medium. | Visually inspect the medium for any precipitate. Ensure the final DMSO concentration is low and the inhibitor is fully dissolved before adding to the medium. | |
| High cell toxicity or death observed | Concentration too high: The concentration of this compound may be cytotoxic. | Perform a cytotoxicity assay (e.g., LDH release or Annexin V/PI staining) to determine the toxic concentration range. Use a lower, non-toxic concentration for your experiments. |
| Off-target effects: The observed toxicity may be due to inhibition of other essential kinases. | Use the lowest effective concentration. Consider using a more selective c-Fms inhibitor if available. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiment. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase. |
| Inaccurate pipetting or dilutions: Errors in preparing inhibitor dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor-containing medium for treating replicate wells. | |
| Assay variability: The assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your target cells (e.g., macrophages, tumor cells expressing c-Fms) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of c-Fms Phosphorylation
-
Cell Treatment: Seed cells and starve them in serum-free medium overnight to reduce basal signaling. Treat the cells with the desired concentrations of this compound for a specific time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a c-Fms ligand (e.g., recombinant human CSF-1 or IL-34) for a short period (e.g., 15-30 minutes) to induce c-Fms phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated c-Fms (p-c-Fms). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Fms or a housekeeping protein (e.g., GAPDH, β-actin). Quantify the band intensities to determine the relative levels of p-c-Fms.
Visualizations
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
References
- 1. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-fms proto-oncogene product is related to the receptor for the mononuclear phagocyte growth factor, CSF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifg-1.com [ifg-1.com]
- 6. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems [mdpi.com]
troubleshooting c-Fms-IN-7 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Fms inhibitor, c-Fms-IN-7.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Solubility Issues
Question: What is the recommended solvent for dissolving this compound?
Question: I am having trouble dissolving this compound in DMSO. What can I do?
Answer: If you encounter solubility issues, gentle warming of the solution and vortexing or sonication can aid in dissolution.[2] It is also crucial to use high-purity, anhydrous DMSO, as water content can negatively impact the solubility of many small molecule inhibitors.
Question: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Answer: It is not recommended to dissolve this compound directly in aqueous solutions. Like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in buffers or media will likely result in precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Stability and Storage
Question: How should I store the solid compound and stock solutions of this compound?
Answer: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2][3] |
| In DMSO | -80°C | Up to 1 year[2] |
Question: How stable is this compound in my cell culture medium?
Answer: The stability of small molecule inhibitors in aqueous solutions, including cell culture media, can be limited.[4] It is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid storing the inhibitor in diluted aqueous solutions for extended periods. The presence of serum proteins in the media can sometimes affect the stability and effective concentration of the compound.[4]
Question: I left my this compound stock solution at room temperature for a few hours. Is it still usable?
Answer: While short-term exposure to room temperature is unlikely to cause significant degradation, it is best to minimize such occurrences. To ensure the highest quality of your results, it is recommended to keep stock solutions frozen and only thaw them immediately before use.
Experimental Issues
Question: I observed precipitation in my cell culture plate after adding this compound. What is the cause and how can I prevent it?
Answer: Precipitation in cell culture is a common issue when working with hydrophobic small molecules. The primary cause is the low aqueous solubility of the compound. When a concentrated DMSO stock is diluted into the aqueous cell culture medium, the compound can crash out of solution.
To prevent this, follow these recommendations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.[5]
-
Serial Dilution: Perform a serial dilution of your DMSO stock in cell culture medium before adding it to your cells. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Mixing: When adding the diluted inhibitor to your culture plate, mix gently and thoroughly to ensure even distribution and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Adding the inhibitor to pre-warmed cell culture medium can sometimes improve solubility.
Question: My cells are dying, and I suspect it might be due to the inhibitor or the solvent. How can I troubleshoot this?
Answer: Cell death can be caused by the cytotoxic effects of the inhibitor itself or the solvent (DMSO). To determine the cause, it is essential to include proper controls in your experiment:
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO as your inhibitor-treated cells. This will help you distinguish between the effects of the inhibitor and the solvent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. It is possible that the concentration you are using is too high and causing off-target toxicity.
-
Cell Density: Ensure that you are plating your cells at an optimal density. Low cell density can make cells more susceptible to the toxic effects of compounds.[5]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a 10 mM stock solution. The molecular weight of this compound should be confirmed from the supplier's datasheet. For this example, a hypothetical molecular weight of 500 g/mol is used.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 5 mg of this compound powder using an analytical balance. Due to the small mass, it is crucial to use a balance with sufficient precision and to minimize static electricity.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly. If necessary, gently warm the tube and sonicate until the powder is completely dissolved and the solution is clear.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium.
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Perform serial dilutions (example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium. This results in a 10 µM working solution.
-
-
Treat the cells:
-
Add the desired volume of the working solution to your cell culture plates to achieve the final target concentration. For example, to achieve a final concentration of 100 nM, you would add 10 µL of the 10 µM working solution to 990 µL of cell culture medium in a well.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the inhibitor. Add this to a separate set of cells at the same final DMSO concentration.
-
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
Technical Support Center: Minimizing Off-Target Effects of c-Fms Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of c-Fms inhibitors, using Pexidartinib (PLX3397) as a representative example for c-Fms-IN-7.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected phenotypes in my cell-based assays after treatment with a c-Fms inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While potent against its intended target, a c-Fms inhibitor can interact with other kinases or cellular proteins, leading to unintended biological consequences. It is crucial to validate that the observed effects are specifically due to the inhibition of c-Fms.
Q2: How can I determine if my c-Fms inhibitor is hitting other kinases?
A2: The most direct method is to perform a kinase selectivity profile. This involves screening your inhibitor against a broad panel of purified kinases to determine its inhibitory concentration (IC50) against each. Commercial services are available for large-scale kinase profiling. Alternatively, you can perform in-house biochemical assays against a smaller, selected panel of suspected off-targets.
Q3: What are some common off-targets for c-Fms inhibitors?
A3: Many c-Fms inhibitors can also show activity against other structurally related kinases. For instance, Pexidartinib (PLX3397), a potent c-Fms inhibitor, also inhibits c-Kit and FLT3 at similar concentrations.[1][2][3][4] Other potential off-targets can include KDR, LCK, FLT1, and NTRK3, though typically at higher concentrations.[1][3] It is important to consult the literature for your specific inhibitor or perform a profiling screen.
Q4: My biochemical assays show my inhibitor is selective, but I still see unexpected cellular effects. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are common. Factors such as cell permeability, intracellular ATP concentrations, and the presence of drug transporters can influence an inhibitor's activity and selectivity within a cellular context. Furthermore, the inhibitor might be affecting non-kinase proteins or signaling pathways indirectly. Cell-based validation experiments are essential to confirm on-target engagement and rule out off-target effects.
Q5: What experimental controls should I use to confirm that the observed effects are due to c-Fms inhibition?
A5: To increase confidence in your results, consider the following controls:
-
Use a structurally unrelated c-Fms inhibitor: If a different c-Fms inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiment: If possible, overexpress a version of c-Fms that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of c-Fms. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
-
Dose-response analysis: Correlate the concentration of the inhibitor required to produce the cellular phenotype with its IC50 for c-Fms inhibition.
Quantitative Data: Kinase Selectivity Profile of Pexidartinib (PLX3397)
The following table summarizes the inhibitory activity of Pexidartinib (PLX3397) against its primary target (c-Fms) and several known off-targets. This data is crucial for designing experiments with appropriate inhibitor concentrations to maximize on-target effects while minimizing off-target activity.
| Kinase Target | IC50 (nM) | Reference(s) |
| c-Fms (CSF1R) | 20 | [1][2][3][4] |
| c-Kit | 10 | [1][2][3] |
| FLT3 | 160 | [1][2][4] |
| KDR (VEGFR2) | 350 | [1][3] |
| LCK | 860 | [1][3] |
| FLT1 (VEGFR1) | 880 | [1][3] |
| NTRK3 (TRKC) | 890 | [1][3] |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ for IC50 Determination
This protocol describes how to determine the IC50 value of a c-Fms inhibitor using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6][7]
Materials:
-
Recombinant human c-Fms kinase
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
c-Fms inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a solution containing the c-Fms kinase and substrate at 2X the final desired concentration.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the c-Fms inhibitor in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate mix to each well of the plate.
-
Add 5 µL of each inhibitor dilution or vehicle control to the respective wells.
-
Add 5 µL of 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[8]
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[8]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Protein Levels
This protocol describes how to validate the on-target and potential off-target effects of a c-Fms inhibitor in a cellular context by measuring the phosphorylation status of the target and downstream signaling proteins.[9][10][11]
Materials:
-
Cells expressing the target kinase (e.g., macrophages for c-Fms)
-
Cell culture medium and supplements
-
c-Fms inhibitor
-
Ligand to stimulate the pathway (e.g., M-CSF for c-Fms)
-
Phosphatase and protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the c-Fms inhibitor or vehicle control for a specified time.
-
Stimulate the cells with the appropriate ligand (e.g., M-CSF) for a short period (e.g., 15-30 minutes) to induce kinase activation and phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Fms) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay [france.promega.com]
- 8. promega.com [promega.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
interpreting unexpected results in c-Fms-IN-7 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with c-Fms-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the c-Fms (colony-stimulating factor 1 receptor; CSF1R) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the adenosine triphosphate (ATP) binding site of the c-Fms kinase domain, thereby inhibiting the autophosphorylation of the receptor and preventing downstream signaling.[5][6] This, in turn, disrupts the survival, proliferation, and differentiation of monocyte and macrophage lineage cells, which are dependent on c-Fms signaling. The binding of ligands such as CSF-1 and IL-34 to the c-Fms receptor normally triggers its dimerization and activation.[7]
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting c-Fms, this compound primarily affects the signaling pathways that regulate the function of macrophages, osteoclasts, and other myeloid cells. Key downstream pathways that are inhibited include the Ras/Raf/MEK/ERK signaling cascade and the PI3K/AKT pathway, both of which are crucial for cell proliferation and survival.[8] Additionally, STAT3 phosphorylation can also be affected.[8]
Signaling Pathway of c-Fms Inhibition by this compound
Caption: Inhibition of the c-Fms receptor by this compound blocks downstream signaling pathways.
Q3: What are the physical and chemical properties of this compound?
A3: The known properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1313408-89-7 |
| Molecular Formula | C26H24N6OS |
| Molecular Weight | 468.57 g/mol |
| IC50 (c-Fms) | 18.5 nM |
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during in vitro and in vivo studies with this compound.
In Vitro Studies: Cellular Assays
Problem: Higher than expected IC50 value for this compound in our cell-based assay.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| ATP Concentration in Assay | The inhibitory potency of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. High ATP levels can outcompete the inhibitor, leading to a higher apparent IC50. Solution: Standardize the ATP concentration to be close to the Km value for c-Fms to obtain more consistent and comparable IC50 values.[10] |
| Cell Health and Passage Number | Poor cell health or high passage number can alter cellular responses and signaling pathways. Solution: Ensure cells are healthy, within a low passage number, and growing optimally. Regularly check for signs of stress or contamination.[] |
| Compound Stability and Solubility | This compound may degrade or precipitate in culture media, reducing its effective concentration. Solution: Prepare fresh stock solutions and dilute to the final concentration immediately before use. Visually inspect for any precipitation. Consider using a different solvent if solubility is an issue, ensuring the solvent itself does not affect the cells. |
| Assay Readout Interference | Components of the assay, including the inhibitor itself, may interfere with the detection method (e.g., fluorescence or luminescence).[12] Solution: Run appropriate controls, including the inhibitor in the absence of cells or enzyme, to check for any background signal or quenching. |
Experimental Workflow for Troubleshooting In Vitro IC50 Discrepancies
Caption: A logical workflow for troubleshooting high IC50 values in cellular assays.
Problem: Paradoxical increase in a downstream signaling molecule despite c-Fms inhibition.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Off-Target Effects | This compound, like other kinase inhibitors, may have off-target effects on other kinases, leading to the activation of alternative signaling pathways.[8] Solution: Perform a kinome scan to identify potential off-target kinases. Use a structurally different c-Fms inhibitor as a control to see if the paradoxical effect is specific to this compound. |
| Feedback Loop Activation | Inhibition of a primary pathway can sometimes lead to the compensatory activation of a feedback loop. For example, inhibition of the ERK pathway can sometimes relieve a negative feedback loop on other pathways, leading to their activation. Solution: Perform a time-course experiment to analyze the kinetics of signaling pathway activation and inhibition. Use inhibitors of other suspected pathways to dissect the feedback mechanism. |
| Heterodimerization and Transactivation | In some contexts, inhibition of one receptor tyrosine kinase can lead to the formation of heterodimers with other receptors, resulting in their transactivation.[8] Solution: Investigate the expression of other related receptor tyrosine kinases in your cell model. Use co-immunoprecipitation to check for receptor heterodimerization. |
In Vivo Studies
Problem: Lack of efficacy in an in vivo model despite proven in vitro potency.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | The compound may have poor oral bioavailability, rapid metabolism, or may not reach sufficient concentrations at the target tissue to inhibit c-Fms effectively. Solution: Conduct a full PK/PD study to determine the optimal dosing regimen and to confirm that the compound reaches and engages its target in vivo. This includes measuring plasma and tissue concentrations of this compound and assessing the phosphorylation status of c-Fms in the target tissue. |
| Redundancy of Signaling Pathways | In the complex in vivo environment, other signaling pathways may compensate for the inhibition of c-Fms, leading to a lack of a clear phenotype. For instance, other growth factors and their receptors might sustain the survival of the target cell population. Solution: Analyze the expression of other related growth factors and receptors in the tumor microenvironment or relevant tissue. Consider combination therapies that target both c-Fms and a compensatory pathway. |
| Model-Specific Biology | The specific animal model used may not be dependent on c-Fms signaling for the phenotype being studied. Solution: Confirm the expression and activation of c-Fms in your in vivo model. Consider using a different model that has been shown to be more dependent on the c-Fms pathway. |
Problem: Unexpected side effects are observed in vivo, such as changes in hematopoietic cell populations or organ toxicity.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| On-Target Toxicity | Since c-Fms is crucial for the development and survival of macrophages and other myeloid cells, its inhibition can lead to on-target toxicities such as a reduction in these cell populations.[13] This can impact immune function and tissue homeostasis. Solution: Monitor complete blood counts (CBCs) and perform histological analysis of relevant organs (e.g., liver, spleen, bone marrow) to assess the impact on hematopoietic cells. Consider dose reduction or intermittent dosing schedules. |
| Off-Target Kinase Inhibition | Inhibition of other kinases can lead to a range of side effects. For example, inhibition of KIT, another class III receptor tyrosine kinase, can affect hematopoiesis and melanogenesis.[14] Some c-Fms inhibitors have been associated with cardiotoxicity or hepatotoxicity.[7] Solution: Perform a thorough safety pharmacology assessment to identify potential off-target toxicities. Monitor relevant organ function markers (e.g., liver enzymes, cardiac function) throughout the study. |
Logical Flow for Investigating In Vivo Side Effects
Caption: A structured approach to differentiating between on-target and off-target in vivo toxicity.
Experimental Protocols
Protocol 1: In Vitro c-Fms Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against recombinant human c-Fms kinase.
-
Materials: Recombinant human c-Fms kinase, appropriate kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for c-Fms.
-
Incubate at the optimal temperature for the enzyme for a predetermined time within the linear range of the reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (e.g., using M-NFS-60 cells)
-
Objective: To determine the effect of this compound on the proliferation of CSF-1 dependent cells.
-
Materials: M-NFS-60 cells (a murine myeloid cell line dependent on CSF-1 for proliferation), complete growth medium, recombinant murine CSF-1, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Plate M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of CSF-1.
-
Add a serial dilution of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
References
- 1. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound|1313408-89-7|MSDS [dcchemicals.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing c-Fms-IN-7 Resistance in Cancer Cell Lines
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the c-Fms inhibitor, c-Fms-IN-7, in cancer cell lines. c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1][2][3] In the context of cancer, CSF-1R signaling can promote tumor growth, metastasis, and resistance to therapy, making it an attractive therapeutic target.[1][4][5] This guide offers insights into the mechanisms of resistance and provides detailed experimental protocols to investigate and potentially overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the c-Fms (CSF-1R) kinase.[6] Its primary mechanism of action is to bind to the ATP-binding pocket of the c-Fms kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[7] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are critical for the proliferation and survival of cancer cells that are dependent on c-Fms signaling.[1][8]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of resistance?
A2: Resistance to c-Fms inhibitors can arise through various mechanisms, which can be broadly categorized as:
-
Target-related alterations:
-
Gatekeeper mutations: Mutations in the kinase domain of c-Fms, such as the gatekeeper residue, can prevent the binding of this compound. A G795A substitution in human CSF1R has been shown to confer resistance to pharmacological inhibitors.[9]
-
c-Fms overexpression: Increased expression of the c-Fms protein can titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
-
Activation of bypass signaling pathways:
-
Cancer cells can activate alternative signaling pathways to compensate for the inhibition of c-Fms. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules independent of c-Fms.
-
-
Drug efflux:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
-
Tumor microenvironment (TME) influence:
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A multi-pronged experimental approach is recommended to elucidate the resistance mechanism. The following table outlines key experiments, their purpose, and the expected outcomes for different resistance mechanisms.
| Resistance Mechanism | Experimental Approach | Purpose | Expected Outcome in Resistant Cells |
| Gatekeeper Mutations | Sanger sequencing or Next-Generation Sequencing (NGS) of the CSF1R gene | To identify mutations in the kinase domain | Presence of mutations in the ATP-binding pocket or other critical regions. |
| c-Fms Overexpression | Western Blotting, Flow Cytometry, or qRT-PCR for CSF1R | To quantify c-Fms protein or mRNA levels | Increased protein or mRNA expression compared to sensitive parental cells. |
| Bypass Pathway Activation | Phospho-RTK array, Western blotting for key signaling proteins (e.g., p-AKT, p-ERK) | To identify upregulated signaling pathways | Increased phosphorylation of alternative RTKs or downstream signaling molecules. |
| Drug Efflux | Rhodamine 123 efflux assay, Western blotting for ABC transporters (e.g., MDR1) | To measure the activity and expression of drug efflux pumps | Increased efflux of Rhodamine 123, increased expression of efflux pumps. |
Q4: What strategies can I employ to overcome this compound resistance?
A4: The strategy to overcome resistance depends on the underlying mechanism.
-
For gatekeeper mutations:
-
Consider using a next-generation c-Fms inhibitor with a different binding mode that can accommodate the mutation.
-
-
For c-Fms overexpression:
-
Increasing the dose of this compound may be effective, but potential off-target effects should be monitored.
-
-
For bypass pathway activation:
-
Combination therapy is a promising approach.[10] For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K inhibitor could restore sensitivity.
-
-
For drug efflux:
-
Co-administration with an inhibitor of the specific efflux pump (e.g., verapamil for P-glycoprotein) may increase the intracellular concentration of this compound.
-
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Development of resistance | 1. Confirm IC50 shift: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental sensitive cells. A significant rightward shift in the IC50 curve indicates resistance. 2. Investigate resistance mechanism: Follow the experimental approaches outlined in the FAQ section (Q3) to identify the cause of resistance. |
| Incorrect drug concentration or degradation | 1. Verify drug concentration: Use a spectrophotometer or HPLC to confirm the concentration of your this compound stock solution. 2. Check for drug degradation: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell line contamination or misidentification | 1. Authenticate cell line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. |
Problem 2: High background signaling in Western blots for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | 1. Titrate primary antibody: Perform a dot blot or a Western blot with a range of primary antibody dilutions to determine the optimal concentration. |
| Inadequate blocking | 1. Optimize blocking buffer: Try different blocking agents (e.g., 5% BSA in TBST, 5% non-fat dry milk in TBST) and extend the blocking time. |
| Insufficient washing | 1. Increase wash steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| High secondary antibody concentration | 1. Titrate secondary antibody: Similar to the primary antibody, determine the optimal dilution for the secondary antibody to minimize non-specific binding. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for c-Fms and Downstream Signaling
This protocol is used to assess the protein expression levels of c-Fms and the phosphorylation status of its downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Fms, anti-p-c-Fms, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Canonical c-Fms (CSF-1R) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating and addressing this compound resistance.
Caption: Logical troubleshooting guide for decreased this compound efficacy.
References
- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma [frontiersin.org]
- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Selecting Appropriate Controls for c-Fms-IN-7 Experiments
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is c-Fms-IN-7 and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor of both c-Fms (colony-stimulating factor-1 receptor, CSF-1R) and KIT receptor tyrosine kinases. Due to its dual activity, it is crucial to design experiments that can dissect the effects stemming from the inhibition of each target. A closely related and well-characterized compound with this dual specificity is PLX647.[1][2][3]
Q2: Why is it important to use multiple types of controls in my this compound experiments?
A2: Using a comprehensive set of controls is essential to validate your experimental findings. These controls help to:
-
Confirm On-Target Activity: Ensure that the observed phenotype is a direct result of c-Fms and/or KIT inhibition.
-
Identify Off-Target Effects: Distinguish between effects caused by the intended targets and those caused by unintended interactions with other cellular components.
-
Control for Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects.
-
Ensure Assay Integrity: Positive and negative controls for your specific assay (e.g., proliferation, migration, signaling) confirm that the assay is performing as expected.
Q3: What are the most common off-targets for dual c-Fms/KIT inhibitors like this compound?
A3: Kinase selectivity profiling of the similar dual inhibitor PLX647 revealed that while it is highly selective for FMS and KIT, it can also inhibit Fms-like tyrosine kinase 3 (FLT3) and Kinase Insert Domain Receptor (KDR, also known as VEGFR2) at higher concentrations.[1][4] Therefore, it is important to consider these potential off-targets when interpreting your data, especially if your experimental system expresses these kinases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of c-Fms/KIT phosphorylation | 1. Inhibitor Degradation: Improper storage or handling of this compound. 2. Suboptimal Inhibitor Concentration: The concentration used may be too low for your specific cell type or assay conditions. 3. Incorrect Assay Timing: The time point for assessing phosphorylation may be too early or too late. 4. Low Target Expression: The cell line may not express sufficient levels of c-Fms or KIT. 5. Ligand-Independent Activation: The kinase may be constitutively active due to mutations, bypassing the need for ligand stimulation. | 1. Aliquot the inhibitor upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal IC50 in your cellular system. 3. Conduct a time-course experiment to identify the optimal time point for observing maximal inhibition. 4. Confirm c-Fms and KIT expression in your cell line using Western blot or flow cytometry. 5. Sequence the kinase domains in your cell line to check for activating mutations. |
| Unexpected Phenotypic Effects | 1. Off-Target Effects: The observed phenotype may be due to inhibition of kinases other than c-Fms or KIT. 2. Cell Line-Specific Responses: The cellular context and genetic background of your cell line can influence the response to the inhibitor. 3. Vehicle Effects: The solvent (e.g., DMSO) may be causing cellular stress or other unintended effects. | 1. Use a structurally unrelated c-Fms/KIT inhibitor as an orthogonal control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Consider using cell lines that lack the primary off-targets (FLT3, KDR) if possible. 2. Test the inhibitor in multiple cell lines with varying expression levels of c-Fms and KIT. 3. Always include a vehicle-only control at the same concentration as used for the inhibitor treatment. |
| High Background in Western Blots for Phospho-Proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Inadequate Blocking: The blocking buffer may not be effective in preventing non-specific antibody binding. 3. Insufficient Washing: Residual antibodies may not be adequately washed away. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution. 2. Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). 3. Increase the number and duration of washes between antibody incubations. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of PLX647, a compound with a similar dual FMS/KIT inhibitory profile to this compound. This data is crucial for selecting appropriate inhibitor concentrations for your experiments.
| Target | Assay Type | IC50 (nM) | Reference |
| c-Fms (FMS) | Enzymatic Assay | 28 | [1][5] |
| KIT | Enzymatic Assay | 16 | [1][5] |
| FLT3 | Enzymatic Assay | 91 | [1] |
| KDR (VEGFR2) | Enzymatic Assay | 130 | [1] |
| BCR-FMS expressing Ba/F3 cells | Cellular Proliferation | 92 | [3][4] |
| BCR-KIT expressing Ba/F3 cells | Cellular Proliferation | 180 | [3][4] |
| M-NFS-60 cells (express FMS) | Cellular Proliferation | 380 | [3][5] |
| M-07e cells (express KIT) | Cellular Proliferation | 230 | [3][5] |
| MV4-11 cells (express FLT3-ITD) | Cellular Proliferation | 110 | [3] |
| BCR-KDR expressing Ba/F3 cells | Cellular Proliferation | 5000 | [3] |
Experimental Protocols
Key Experiment: Assessing c-Fms and KIT Phosphorylation by Western Blot
This protocol describes how to evaluate the inhibitory effect of this compound on ligand-induced c-Fms and KIT phosphorylation in a cellular context.
1. Cell Culture and Starvation:
- Plate cells (e.g., M-NFS-60 for c-Fms, M-07e for KIT) at an appropriate density to reach 70-80% confluency on the day of the experiment.
- Once the cells are adhered and growing, replace the growth medium with a serum-free or low-serum medium and incubate for 4-16 hours to reduce basal receptor phosphorylation.
2. Inhibitor Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
- Pre-treat the starved cells with the different concentrations of this compound or vehicle control for 1-2 hours.
3. Ligand Stimulation:
- Prepare the appropriate ligand for your target receptor (e.g., recombinant M-CSF for c-Fms, recombinant SCF for KIT) at a concentration known to induce robust phosphorylation (e.g., 50-100 ng/mL).
- Add the ligand to the inhibitor-treated cells and incubate for a short period (e.g., 5-15 minutes) at 37°C. Include a non-stimulated control for each condition.
4. Cell Lysis:
- Immediately after stimulation, place the culture plates on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
6. Western Blotting:
- Separate the protein samples by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., anti-p-FMS Tyr723) or phosphorylated KIT (e.g., anti-p-KIT Tyr719) overnight at 4°C.
- Wash the membrane extensively with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7. Stripping and Re-probing:
- To confirm equal protein loading, you can strip the membrane and re-probe with antibodies against total c-Fms, total KIT, and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity on receptor phosphorylation.
Caption: Decision-making flowchart for selecting appropriate experimental controls.
References
Technical Support Center: Long-Term In Vitro c-Fms-IN-7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during long-term in vitro treatment with c-Fms-IN-7, a c-Fms kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (c-Fms), also known as CSF1R or CD115. The binding of its ligands, CSF-1 or IL-34, activates the receptor's intrinsic tyrosine kinase activity, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of myeloid cells such as macrophages and osteoclasts.[1][2][3][4] By inhibiting the kinase activity of c-Fms, this compound is expected to block these signaling pathways.
Q2: What are the potential long-term effects of this compound treatment on cultured cells?
A2: Long-term in vitro treatment with a c-Fms inhibitor like this compound can lead to several outcomes, including:
-
Development of Drug Resistance: Cells may acquire mechanisms to evade the inhibitory effects of the compound.
-
Cellular Toxicity: Prolonged exposure may induce cytotoxicity, leading to decreased cell viability and proliferation.
-
Phenotypic Changes: Inhibition of the c-Fms pathway can alter cell morphology, differentiation state, and function.
-
Off-Target Effects: As with many kinase inhibitors, there is a possibility of off-target activity that may become more pronounced with long-term exposure.[5]
Q3: How can I determine the optimal concentration of this compound for my long-term experiments?
A3: The optimal concentration should be determined empirically for each cell line. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for growth inhibition or a specific downstream signaling event (e.g., phosphorylation of ERK).[6] For long-term studies, using a concentration at or slightly above the IC50 is often a good starting point. However, it's crucial to balance efficacy with long-term cell health.[6][7]
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound Over Time (Potential Drug Resistance)
Symptoms:
-
Initial inhibition of cell proliferation or signaling is followed by a rebound in growth or pathway activity despite continuous drug presence.
-
The IC50 value for this compound increases in cells cultured with the drug for an extended period.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Upregulation of c-Fms expression | - Western Blot/Flow Cytometry: Analyze c-Fms protein levels in resistant vs. parental cells. - Quantitative PCR: Measure CSF1R mRNA levels. |
| Mutations in the c-Fms kinase domain | - Sanger Sequencing: Sequence the kinase domain of CSF1R from resistant cells to identify potential mutations that prevent drug binding.[8] |
| Activation of bypass signaling pathways | - Phospho-kinase arrays/Western Blotting: Screen for the activation of alternative survival pathways (e.g., other receptor tyrosine kinases, PI3K/Akt, MAPK/ERK).[3] - Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways. |
| Increased drug efflux | - Efflux Pump Inhibitors: Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. - Rhodamine 123/Calcein-AM assays: Measure the activity of multidrug resistance pumps.[9] |
Issue 2: Increased Cell Death or Poor Cell Health with Prolonged Treatment
Symptoms:
-
Decreased cell viability over time, even at concentrations that were initially well-tolerated.
-
Changes in cell morphology indicative of stress or apoptosis (e.g., rounding, detachment, blebbing).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| On-target toxicity due to essential role of c-Fms | - Dose Reduction: Lower the concentration of this compound to the minimum effective dose. - Pulsed Dosing: Treat cells intermittently (e.g., 3 days on, 2 days off) to allow for recovery.[10] |
| Off-target toxicity | - Kinase Profiling: If available, review the kinase selectivity profile of this compound to identify potential off-targets. - Rescue Experiments: If an off-target is suspected, try to rescue the phenotype by manipulating the off-target pathway. |
| Accumulation of toxic metabolites | - Increased Media Changes: Increase the frequency of media changes to prevent the buildup of drug metabolites and waste products. |
| Solvent (e.g., DMSO) toxicity | - Vehicle Control: Ensure that a vehicle-only control is run alongside all experiments and that the final solvent concentration is kept to a minimum (typically <0.1%).[11] |
Quantitative Data Summary
Note: As specific quantitative data for this compound is not widely available, the following tables are provided as templates for researchers to populate with their own experimental results.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Treatment Duration (days) | IC50 (nM) |
| e.g., RAW 264.7 | 3 | |
| 7 | ||
| 14 | ||
| Your Cell Line |
Table 2: Characterization of this compound Resistant Cell Lines
| Cell Line | Fold Resistance (IC50 resistant / IC50 parental) | c-Fms Expression (relative to parental) | CSF1R Mutation | Bypass Pathway Activated |
| e.g., RAW 264.7-R1 | ||||
| e.g., RAW 264.7-R2 | ||||
| Your Resistant Line |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
-
Initial Seeding: Plate cells at a low density in their standard growth medium.
-
Drug Addition: After 24 hours, add this compound at a concentration equal to the IC50.
-
Monitoring and Media Changes: Monitor the cells for signs of death. Initially, a large proportion of cells may die. Change the medium with fresh drug-containing medium every 3-4 days.[12]
-
Dose Escalation: Once the cell population has recovered and is growing steadily, gradually increase the concentration of this compound (e.g., in 1.5-2 fold increments).
-
Isolation of Resistant Clones: After several months of continuous culture and dose escalation, isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the clones and confirm their resistance by performing a dose-response assay compared to the parental cell line.[12]
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Visualizations
Caption: c-Fms signaling pathway and point of inhibition.
Caption: Workflow for generating and characterizing resistance.
References
- 1. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing c-Fms-IN-7 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the c-Fms inhibitor, c-Fms-IN-7, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is c-Fms and why is it a target in drug development?
A1: c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R) or CD115, is a receptor tyrosine kinase.[1] It plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1][2] Overexpression or dysregulation of c-Fms signaling is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it an attractive therapeutic target.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor that targets the kinase activity of the c-Fms receptor. By binding to the receptor, it blocks the downstream signaling pathways that are normally activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[2] This inhibition is expected to disrupt the survival and proliferation signals in primary cells that express c-Fms, such as macrophages and monocytes, potentially leading to cytotoxicity.
Q3: Which primary cells are most suitable for assessing the cytotoxicity of this compound?
A3: Primary cells that express high levels of the c-Fms receptor are the most relevant for these studies. These include:
-
Primary human monocytes: Can be isolated from peripheral blood.
-
Primary human or mouse macrophages: Can be differentiated from monocytes or bone marrow cells.[4][5]
Q4: What are the common methods to assess cytotoxicity in primary cells?
A4: Several assays can be used to measure cytotoxicity, each with its own principle:
-
MTT Assay: Measures the metabolic activity of viable cells.[6]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assay | - Phenol red in the culture medium can interfere with colorimetric or fluorometric readings.- Serum components may have inherent enzymatic activity (e.g., LDH). | - Use phenol red-free medium for the assay.- Include a "medium-only" control to subtract background absorbance/fluorescence.- Heat-inactivate the serum or use serum-free medium during the assay incubation period. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors when adding reagents.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently before plating each replicate.- Use calibrated multichannel pipettes and ensure complete mixing in each well.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| No significant cytotoxicity observed with this compound | - The concentration of this compound is too low.- The incubation time is too short.- The primary cells used have low c-Fms expression or are resistant to c-Fms inhibition-induced death. | - Perform a dose-response experiment with a wide range of this compound concentrations.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Confirm c-Fms expression on your primary cells using flow cytometry or western blotting. |
| Primary cells are dying in the negative control wells | - Suboptimal cell culture conditions (e.g., wrong medium, serum, or supplements).- Mechanical stress during cell isolation or plating.- Spontaneous apoptosis of primary cells in culture.[8] | - Ensure you are using the recommended culture conditions for your specific primary cells.- Handle cells gently during all steps.- Include a positive control for cell viability and a negative control for cytotoxicity to establish the assay window. |
Quantitative Data Summary
As of the latest literature search, no specific quantitative data on the cytotoxicity of this compound in primary cells has been publicly reported. The following table is a template demonstrating how such data, if available, would be presented.
| Primary Cell Type | Assay | This compound Concentration | Incubation Time | Result (e.g., IC50, % Cytotoxicity) | Reference |
| Human Monocytes | MTT | Data not available | Data not available | Data not available | N/A |
| Mouse Bone Marrow-Derived Macrophages | LDH | Data not available | Data not available | Data not available | N/A |
| Human Monocyte-Derived Macrophages | Annexin V | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]
Materials:
-
Primary cells (e.g., human monocytes)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plate
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the amount of LDH released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well flat-bottom plate
-
Plate reader (absorbance at the wavelength specified by the kit)
Protocol:
-
Seed primary cells in a 96-well plate.
-
Treat cells with various concentrations of this compound and include controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with a lysis buffer (maximum LDH release)
-
-
Incubate the plate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended by the kit.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
Flow cytometer
Protocol:
-
Culture primary cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with this compound at the desired concentrations for the specified time. Include untreated and vehicle controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-fluorochrome and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. c-fms expression is a molecular marker of human acute myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage colony stimulating factor induces macrophage proliferation and survival through a pathway involving DAP12 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhiyuan.sjtu.edu.cn [zhiyuan.sjtu.edu.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reduced apoptosis of monocytes and macrophages is associated with their persistence in wounds of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of human monocytes induces differential resistance to apoptosis with rapid down regulation of caspase-8/FLICE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Efficacy Comparison of c-Fms Kinase Inhibitors: GW2580 vs. Pexidartinib (PLX3397) and Sotuletinib (BLZ945)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and immunomodulation, the colony-stimulating factor 1 receptor (c-Fms or CSF1R) has emerged as a critical target. Its inhibition can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a pivotal role in tumor progression, immunosuppression, and metastasis. This guide provides a head-to-head comparison of the efficacy of three prominent c-Fms inhibitors: GW2580, Pexidartinib (PLX3397), and Sotuletinib (BLZ945). While the initially requested "c-Fms-IN-7" did not yield sufficient data for a comparative analysis, Pexidartinib and Sotuletinib represent well-characterized and clinically relevant alternatives for this guide.
Introduction to the Inhibitors
GW2580 is a potent and selective, orally bioavailable small molecule inhibitor of c-Fms kinase. It has been widely used as a research tool to investigate the role of c-Fms in various pathological conditions, including cancer and inflammatory diseases.
Pexidartinib (PLX3397) is a potent, orally active inhibitor that targets c-Fms, as well as the structurally related receptor tyrosine kinases c-Kit and FLT3. It is an FDA-approved drug for the treatment of tenosynovial giant cell tumor (TGCT).
Sotuletinib (BLZ945) is a highly potent and selective, brain-penetrant c-Fms inhibitor. Its high selectivity makes it a valuable tool for dissecting the specific roles of c-Fms signaling in normal and disease physiology.
Biochemical Potency and Kinase Selectivity
The in vitro inhibitory activity of these compounds against c-Fms and a panel of other kinases is a key determinant of their potency and potential off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| GW2580 | c-Fms | 30 - 60 | Highly selective; inactive against 26 other kinases in one study, and 150- to 500-fold selective over a panel including b-Raf, CDK4, c-KIT, c-SRC, EGFR, etc. in another.[1] Also inhibits TRKA at 880 nM.[1] |
| Pexidartinib (PLX3397) | c-Fms | 20 | Also inhibits c-Kit (10 nM) and FLT3 (160 nM).[2][3] Exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[2][3] |
| Sotuletinib (BLZ945) | c-Fms | 1 | Highly selective; >1000-fold selective against its closest receptor tyrosine kinase homologs.[4][5][6][7][8] Also inhibits c-Kit (3.2 µM) and PDGFRβ (4.8 µM) at much higher concentrations.[9] |
In Vitro Efficacy: Inhibition of Cell Proliferation and Signaling
The efficacy of these inhibitors has been demonstrated in various cell-based assays, primarily focusing on their ability to inhibit the proliferation of cells dependent on c-Fms signaling.
| Inhibitor | Cell Line / System | Assay | Key Findings |
| GW2580 | M-NFS-60 (murine myeloid) | Cell Proliferation | IC50 of 0.33 µM for CSF-1 stimulated growth.[1] |
| Human Monocytes | Cell Growth | 1 µM completely inhibited CSF-1-induced growth.[10] | |
| RAW264.7 (murine macrophages) | CSF1R Phosphorylation | IC50 of approximately 10 nM.[11] | |
| Pexidartinib (PLX3397) | M-NFS-60, Bac1.2F5, M-07e | Cell Proliferation | IC50 values of 0.44 µM, 0.22 µM, and 0.1 µM, respectively, for CSF-1 dependent proliferation.[3][12] |
| Bone Marrow-Derived Macrophages (BMDMs) | M2 Polarization, Survival, Chemotaxis | Suppressed pERK1/2 stimulation, reduced M2 polarization, survival, and chemotaxis.[5][13][14] | |
| Sotuletinib (BLZ945) | Bone Marrow-Derived Macrophages (BMDMs) | Cell Proliferation | EC50 of 67 nM for CSF-1-dependent proliferation.[4][6][7][15] |
| Glioma cell lines (co-culture with macrophages) | Cell Viability | Blocks the reciprocal pro-tumorigenic effects between macrophages and glioma cells.[4][15] | |
| Patient-derived Glioblastoma-Associated Microglia/Macrophages (GAMs) | Reprogramming | More effective than PLX3397 in reprogramming GAMs to a pro-inflammatory phenotype.[16] |
In Vivo Efficacy: Anti-Tumor Activity in Preclinical Models
The anti-tumor efficacy of these inhibitors has been evaluated in various animal models, demonstrating their potential to inhibit tumor growth and metastasis.
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| GW2580 | Mouse myeloid carcinoma xenografts (M-NFS-60) | Myeloid Leukemia | 80 mg/kg p.o. completely inhibited tumor growth.[2] |
| 3LL lung carcinoma model | Lung Cancer | 160 mg/kg once daily reduced total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs by more than 2-fold.[17] | |
| ID8 EOC model | Ovarian Cancer | 160 mg/kg daily reduced infiltration of M2 macrophages and decreased ascites volume.[9] | |
| Pexidartinib (PLX3397) | Orthotopic osteosarcoma xenograft model | Sarcoma | Significantly suppressed primary tumor growth and lung metastasis.[5][18][19] |
| MMTV-PyMT mouse model | Breast Cancer | Combination with paclitaxel reduced macrophage infiltration, tumor growth, and pulmonary metastases.[13] | |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) xenograft model | Sarcoma | Inhibited cell proliferation and tumor growth.[20] | |
| Sotuletinib (BLZ945) | Glioma-bearing mice | Glioblastoma | Blocked tumor progression and significantly improved survival.[4][15] |
| MMTV-PyMT mouse model | Breast Cancer | 200 mg/kg p.o. decreased the growth of malignant cells.[4] | |
| Patient-derived colorectal cancer organoids | Colorectal Cancer | Exhibited stronger anti-colorectal cancer efficacy in vivo compared to PLX3397.[7] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method for determining the IC50 of kinase inhibitors is a radiometric filter binding assay or a luminescence-based assay like ADP-Glo™.
-
Enzyme and Substrate Preparation : Recombinant human c-Fms kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution : The test compounds (GW2580, Pexidartinib, Sotuletinib) are serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction : The kinase, substrate, and ATP (often radiolabeled [γ-³³P]ATP) are incubated with the test compounds in the wells of the microtiter plate.
-
Termination and Washing : The reaction is stopped by the addition of a stop solution (e.g., EDTA). The plates are washed to remove unbound ATP.
-
Detection : For radiometric assays, the amount of incorporated radiolabel is measured using a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luminescence reaction.
-
IC50 Calculation : The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding : Cells (e.g., M-NFS-60 for GW2580, BMDMs for Pexidartinib and Sotuletinib) are seeded in 96-well plates at a predetermined density.[4]
-
Compound Treatment : The cells are treated with serial dilutions of the inhibitors. For CSF-1 dependent cell lines, recombinant CSF-1 is added to the culture medium.[4]
-
Incubation : The plates are incubated for a specified period (e.g., 72-96 hours) to allow for cell proliferation.[4]
-
Reagent Addition :
-
MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with a solvent (e.g., DMSO).
-
CellTiter-Glo® Assay : CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[21]
-
-
Data Acquisition : The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis : The results are expressed as a percentage of the vehicle-treated control, and IC50 or EC50 values are calculated.
Signaling Pathways and Experimental Workflows
c-Fms Signaling Pathway
The binding of CSF-1 to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for cell survival, proliferation, differentiation, and migration.
Caption: Simplified c-Fms signaling cascade upon CSF-1 binding.
In Vivo Xenograft Tumor Model Workflow
This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of a c-Fms inhibitor in a mouse model.
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
GW2580, Pexidartinib (PLX3397), and Sotuletinib (BLZ945) are all potent inhibitors of c-Fms kinase with demonstrated efficacy in preclinical models.
-
Sotuletinib (BLZ945) exhibits the highest in vitro potency and selectivity for c-Fms, making it an excellent tool for studies requiring precise targeting of this receptor.
-
Pexidartinib (PLX3397) , while also targeting c-Kit and FLT3, has the advantage of being an FDA-approved drug, providing a direct translational link.
-
GW2580 remains a widely used and well-characterized research tool with a strong body of literature supporting its use in exploring the biological roles of c-Fms.
The choice of inhibitor will depend on the specific research question, the desired level of selectivity, and the translational goals of the study. This guide provides a foundation for researchers to make an informed decision based on a comparative analysis of their efficacy profiles.
References
- 1. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Supplementary Methods and Figures S1 to S7 from CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medkoo.com [medkoo.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. experts.umn.edu [experts.umn.edu]
- 20. A Phase I Study of the Combination of Pexidartinib and Sirolimus to Target Tumor-Associated Macrophages in Unresectable Sarcoma and Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]
Validating c-Fms-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of c-Fms-IN-7 with other known c-Fms inhibitors, offering objective performance data and detailed experimental protocols to aid in the validation of c-Fms target engagement in a cellular context.
Introduction to c-Fms and Target Engagement
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention. Validating that a small molecule inhibitor, such as this compound, effectively engages with and inhibits the c-Fms kinase within a cellular environment is a critical step in drug discovery and development. This guide outlines key experimental approaches to confirm target engagement and provides a comparative analysis of this compound against other commercially available inhibitors.
Comparative Analysis of c-Fms Inhibitors
The following tables summarize the reported cellular potency of this compound and alternative c-Fms inhibitors. It is important to note that the IC50 values presented are sourced from various publications and vendor technical data, and may not be directly comparable due to differences in experimental conditions, cell lines, and assay formats.
Table 1: Cellular Potency (IC50) of c-Fms Inhibitors
| Compound | Target | Cellular IC50 (nM) | Cell Line | Assay Type | Source |
| This compound | c-Fms (CSF1R) | Not specified in direct cellular assay | Not specified | Not specified | Vendor Data |
| Pexidartinib (PLX3397) | c-Fms (CSF1R), c-Kit, FLT3 | 20 (for CSF1R) | Ba/F3-BCR-FMS | Proliferation Assay | [1] |
| Ki20227 | c-Fms (CSF1R) | 14 | M-NFS-60 | Growth Inhibition | [2] |
| Imatinib | c-Fms, c-Kit, PDGFR, Bcr-Abl | ~1000 (for c-Fms) | Not specified | Kinase Assay | [3] |
Note: The lack of a specified cellular IC50 for this compound in a head-to-head comparison highlights the importance of performing the validation assays described in this guide.
Key Experiments for Validating Target Engagement
Two primary methods are recommended for validating the engagement of this compound with its target in a cellular environment: Western Blotting to assess the inhibition of c-Fms autophosphorylation and the Cellular Thermal Shift Assay (CETSA) to confirm direct binding.
Western Blotting for c-Fms Phosphorylation
Objective: To determine if this compound inhibits the ligand-induced autophosphorylation of c-Fms in cells, indicating a blockade of its kinase activity.
dot
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct binding of this compound to the c-Fms protein in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
dot
Detailed Experimental Protocols
Protocol 1: Western Blot for c-Fms Autophosphorylation
Materials:
-
c-Fms expressing cells (e.g., bone marrow-derived macrophages, RAW264.7 cells)
-
Cell culture medium and supplements
-
Recombinant Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound and other c-Fms inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate c-Fms expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
M-CSF Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated c-Fms and total c-Fms. Normalize the phospho-c-Fms signal to the total c-Fms signal to determine the extent of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
c-Fms expressing cells
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (as in Western Blot protocol)
-
Western Blotting or ELISA reagents for c-Fms detection
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound or vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble c-Fms using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble c-Fms against the temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
c-Fms Signaling Pathway
Understanding the downstream signaling cascade of c-Fms can help in designing further experiments to confirm the functional consequences of target engagement. Upon M-CSF binding, c-Fms dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell survival and proliferation.
References
Kinase Selectivity Profile of c-Fms-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the c-Fms inhibitor, c-Fms-IN-7, alongside other notable c-Fms inhibitors. Due to the limited publicly available broad-panel kinase screening data for this compound, this comparison leverages data from well-characterized alternative inhibitors—Pexidartinib (PLX3397), GW2580, and Sotuletinib (BLZ945)—to provide a comprehensive overview of selectivity within this inhibitor class.
Data Presentation: Quantitative Kinase Inhibition
The following table summarizes the inhibitory activity of this compound and its alternatives against their primary target, c-Fms (CSF1R), and other key kinases. This data is compiled from various sources and highlights the diverse selectivity profiles among these inhibitors.
| Inhibitor | Primary Target(s) | c-Fms (CSF1R) IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Selectivity Notes |
| This compound | c-Fms | 18.5[1] | Data not publicly available | A potent c-Fms inhibitor; however, its broader kinase selectivity profile has not been published.[1] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 20[2][3][4] | KIT (10), FLT3 (160)[2][4] | A multi-targeted inhibitor with potent activity against CSF1R, KIT, and FLT3.[5][6] It exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[3] |
| GW2580 | c-Fms (CSF1R) | 30[7] | Inactive against 26 other kinases.[8] 150- to 500-fold selective over various kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and FLT3.[7] | A selective c-Fms inhibitor with significantly less activity against a panel of other kinases. |
| Sotuletinib (BLZ945) | c-Fms (CSF1R) | 1[1][9][10] | >1000-fold selective against closest receptor tyrosine kinase homologs.[1][9][10] | A highly potent and selective c-Fms inhibitor with exceptional selectivity against other kinases. |
Experimental Protocols: Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. Various established methods are employed to profile inhibitors against a broad range of kinases. Below are detailed methodologies for commonly used assays.
KINOMEscan™ (Competition Binding Assay)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration range for Kd determination.
-
Assay Plate Preparation: Kinase-tagged phage, the test compound, and the immobilized ligand are combined in microtiter plates.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away, leaving the immobilized ligand and any bound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is measured for each compound concentration. The results are compared to a DMSO control (no compound) to determine the percent of kinase remaining bound. A dose-response curve is generated to calculate the dissociation constant (Kd).
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the fluorescent acceptor on the tracer. A test compound that binds to the kinase's active site will displace the tracer, leading to a loss of FRET.
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and the Eu-labeled antibody, and the fluorescent tracer at concentrations that are multiples of the final desired concentration.
-
Assay Assembly: In a microtiter plate, add the test compound solution, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reactions to equilibrate.
-
Plate Reading: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates displacement of the tracer and binding of the compound to the kinase. IC50 values are determined from the dose-response curves.[9][11][12]
ADP-Glo™ Kinase Assay (Enzymatic Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, another reagent is added to convert the ADP produced into ATP, which is then detected in a luciferase-based reaction that generates a luminescent signal.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microtiter plate to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unreacted ATP. The plate is incubated for a set time (e.g., 40 minutes).
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP generated. The plate is incubated for another period (e.g., 30-60 minutes).
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of kinase activity. IC50 values are calculated from the dose-response curves.[1][10][13]
Visualizations
The following diagrams illustrate key concepts related to the kinase selectivity profiling of c-Fms inhibitors.
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase selectivity profiling.
Caption: Logical framework for comparing this compound with alternative inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. manuals.plus [manuals.plus]
- 6. chayon.co.kr [chayon.co.kr]
- 7. ulab360.com [ulab360.com]
- 8. An Electrophoretic Mobility Shift Assay Identifies a Mechanistically Unique Inhibitor of Protein Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. worldwide.promega.com [worldwide.promega.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Selective c-Fms Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their biological effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of potent and selective inhibitors of the Colony-Stimulating Factor 1 Receptor (c-Fms), a critical tyrosine kinase in the signaling pathways of the mononuclear phagocyte system.
While specific cross-reactivity data for a compound designated "c-Fms-IN-7" is not publicly available, this guide will use the well-characterized, potent, and highly specific dual FMS/KIT kinase inhibitor, PLX647 , as a representative example to illustrate the principles of assessing and interpreting kinase inhibitor selectivity. The methodologies and data presentation formats provided herein serve as a robust framework for evaluating any c-Fms inhibitor.
Introduction to c-Fms and Its Inhibition
The c-Fms proto-oncogene encodes the receptor for macrophage colony-stimulating factor (M-CSF) and Interleukin-34 (IL-34).[1][2][3] This receptor tyrosine kinase is essential for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[1][2][4] Dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it an attractive therapeutic target.[5] Selective inhibition of c-Fms is a key goal to modulate the activity of these myeloid cells while minimizing effects on other signaling pathways.
Quantitative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a higher potency.
Comparative Selectivity Profile of PLX647
PLX647 was evaluated for its inhibitory activity against a panel of 400 kinases at a concentration of 1 µM. This concentration is significantly higher than its enzymatic IC50 for FMS (0.028 µM) and KIT (0.016 µM), providing a stringent test of its selectivity.[5]
The results demonstrated that, in addition to FMS and KIT, only nine other kinases were inhibited by more than 50% at this high concentration.[5] Subsequent determination of IC50 values for these potential off-targets revealed a significant selectivity window.[5]
| Kinase Target | Enzymatic IC50 (µM) | % Inhibition at 1 µM | Notes |
| c-Fms (CSF1R) | 0.028 | >95% | Primary Target |
| KIT | 0.016 | >95% | Primary Target |
| FLT3 | 0.091 | >50% | Structurally related receptor tyrosine kinase. |
| KDR (VEGFR2) | 0.13 | >50% | Involved in angiogenesis. |
| Other 7 kinases | >0.3 | >50% | Significantly less potent inhibition. |
| Data derived from a study on PLX647, a highly specific dual FMS and KIT kinase inhibitor.[5] |
This table clearly illustrates the high selectivity of PLX647 for its primary targets, c-Fms and KIT, with significantly lower potency against other kinases. This level of selectivity is crucial for minimizing off-target effects in a therapeutic setting.
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods are employed to determine the selectivity of kinase inhibitors. One of the most comprehensive and physiologically relevant techniques is the KiNativ™ assay , which profiles inhibitor binding to endogenous kinases in cell lysates.
KiNativ™ Assay Protocol
The KiNativ™ platform utilizes biotinylated acyl phosphates of ATP or ADP that act as probes to covalently label a conserved lysine residue in the ATP binding pocket of kinases.[6] The extent of labeling is inversely proportional to the inhibitor's binding affinity.
-
Lysate Preparation: Cells or tissues are lysed to release endogenous kinases while preserving their native conformation and activity.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor (e.g., this compound or PLX647) at various concentrations.
-
Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate. Kinases that are not inhibited will react with the probe and become biotin-labeled.
-
Tryptic Digestion: The proteins in the lysate are digested into smaller peptides using trypsin.
-
Affinity Purification: The biotinylated peptides are captured and enriched using streptavidin beads.
-
Mass Spectrometry Analysis: The captured peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
-
Data Analysis: The relative quantification of labeled peptides from inhibitor-treated and control samples allows for the determination of the inhibitor's potency (IC50) against a wide range of kinases simultaneously.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of c-Fms inhibitors and the methods used to characterize them.
c-Fms Signaling Pathway
Upon binding of its ligands, M-CSF or IL-34, the c-Fms receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[4][7] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation.[4]
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
A Comparative Guide to the In Vivo Efficacy of c-Fms Inhibitors
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF1R or CD115, is a receptor tyrosine kinase that plays a crucial role in the regulation, proliferation, survival, and differentiation of myeloid lineage cells, particularly macrophages and their precursors.[1][2] Its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), trigger signaling cascades essential for the function of these cells.[3] In various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, the c-Fms signaling axis is often dysregulated, promoting disease progression.[2][4][5] This has made c-Fms an attractive therapeutic target, leading to the development of numerous inhibitors.
This guide provides a comparative overview of the in vivo efficacy of several prominent c-Fms inhibitors, supported by experimental data from preclinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear and concise resource for evaluating and selecting appropriate inhibitors for their research needs.
Comparative In Vivo Efficacy of c-Fms Inhibitors
The following table summarizes the in vivo performance of various c-Fms inhibitors across different disease models. Efficacy is evaluated based on key experimental readouts such as tumor growth inhibition, reduction of target cell populations, and amelioration of disease-specific pathologies.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readouts & Results | Reference |
| Pexidartinib (PLX3397) | Osteosarcoma (Orthotopic Xenograft) | Mice | Formulated in 20% DMSO at 5 mg/kg and 10 mg/kg | Significantly suppressed primary tumor growth and lung metastasis; Depleted tumor-associated macrophages (TAMs) and regulatory T cells; Enhanced infiltration of CD8+ T cells.[6][7] | [6][7] |
| Pexidartinib (PLX3397) | Osteosarcoma (PDX model) | Mice | 290 ppm in chow for 24 days | Reduced local osteosarcoma tumor growth and metastasis.[8] | [8] |
| Pexidartinib (PLX3397) | Traumatic Brain Injury (TBI) | Mice | Administered for 5 days post-injury | Attenuated the TBI-induced increase in perilesional microglia/macrophages by up to 50%.[9] | [9] |
| JNJ-40346527 | T-cell Transfer Colitis | Mice | 5, 20, or 60 mg/kg, daily | Significantly reduced disease-associated colon weight/length ratio and neutrophil infiltrate; Restored body weight gain, comparable to anti-TNFα treatment.[10] | [10] |
| JNJ-40346527 | Neurodegeneration (ME7 prion model) | Mice | 3, 10, 30, 100 mg/kg, daily for 5 days | Inhibited microglial proliferation by up to 80% at 30 mg/kg; Significantly diminished microglial numbers only at the highest dose (100 mg/kg).[4][11] | [4][11] |
| JNJ-40346527 | Relapsed/Refractory Hodgkin Lymphoma | Human Phase I/II | 150 mg to 600 mg daily | One patient achieved complete remission; 11 patients had stable disease. Target engagement confirmed by >80% inhibition of CSF-1R phosphorylation.[12] | [12] |
| Emactuzumab (RG7155) | Advanced Solid Tumors | Human Phase I | 1000 mg i.v. every 2 weeks | Resulted in a plateau of immunosuppressive M2-like tumor-associated macrophage reduction.[5] | [5] |
| Emactuzumab (RG7155) | Tenosynovial Giant Cell Tumor (d-TGCT) | Human | 900–2000 mg | 71% of patients had a complete or partial response; Significant reduction (>50%) of CD68/CD163-positive macrophages in tumor biopsies.[13][14] | [13][14] |
| Ki20227 | Collagen-Induced Arthritis (CIA) | Mouse Model | Oral administration | Prevented inflammatory cell infiltration and bone destruction, suppressing disease progression.[15] | [15] |
| GW2580 | Tumor Growth (M-NFS-60 cells) | Mouse Model | 20 and 80 mg/kg, twice a day, orally | Produced a dose-related decrease in the number of tumor cells; the 80 mg/kg dose completely blocked tumor growth.[16] | [16] |
| JNJ-28312141 | Lung Tumor Xenograft (H460) | Nude Mice | Daily oral administration | Caused dose-dependent suppression of tumor growth, correlated with a marked reduction in F4/80+ TAMs.[17] | [17] |
| JNJ-28312141 | Bone Metastasis (MRMT-1) | Rats | Not specified | Reduced tumor growth and preserved bone; Superior to zoledronate in reducing tumor-associated osteoclasts.[17] | [17] |
Key Signaling & Experimental Visualizations
To better understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the c-Fms signaling pathway and a generalized in vivo experimental workflow.
Detailed Experimental Protocols
Accurate comparison of inhibitor efficacy requires a thorough understanding of the experimental conditions. Below are detailed methodologies for key experiments cited in this guide.
Pexidartinib (PLX3397) in an Osteosarcoma Orthotopic Xenograft Model[6][7]
-
Animal Model: 6-8 week-old female C3H/HeJ mice were used. All animal studies were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Disease Induction: LM8 osteosarcoma cells were used to establish the orthotopic xenograft model.
-
Drug Formulation and Administration: Pexidartinib (PLX3397) was formulated in 20% DMSO. Systemic administration was performed, though the specific route (e.g., oral gavage, intraperitoneal injection) is detailed in the primary study. Doses of 5 mg/kg and 10 mg/kg were evaluated against a vehicle control.
-
Efficacy Assessment:
-
Tumor Growth and Metastasis: Primary tumor growth and the incidence of lung metastasis were monitored throughout the study.
-
Flow Cytometry: Dissociated tumor cells from treated and control mice were analyzed by flow cytometry to quantify the density of various immune cell populations, including tumor-associated macrophages (TAMs), regulatory T cells (FOXP3+), and cytotoxic T cells (CD8+).
-
JNJ-40346527 in a T-cell Transfer Colitis Model[10]
-
Animal Model: Mice undergoing a T-cell transfer model of colitis.
-
Disease Induction: Colitis was induced via the transfer of naïve T cells.
-
Dosing Regimens:
-
Prophylactic Dosing: Initiated on day 14 post-transfer, before clinical signs of disease were manifest.
-
Therapeutic Dosing: Commenced on day 21, once mice exhibited clinical signs of disease.
-
Administration: JNJ-40346527 was administered daily at doses of 5, 20, and 60 mg/kg until study termination at day 42. A vehicle group and a positive control group (anti-TNFα) were included.
-
-
Efficacy Assessment:
-
Clinical Signs: Body weight was monitored throughout the study.
-
Pathological Assessment: At termination, the colon weight-to-length ratio was calculated as an index of inflammation.
-
Histology: Colon tissues were scored for inflammation, glandular loss, hyperplasia, and erosions. Neutrophil infiltration was also quantified.
-
JNJ-40346527 in a Neurodegeneration (ME7 Prion) Model[11]
-
Animal Model: Mice with ME7 prion-induced neurodegeneration.
-
Disease Induction: Intracerebral injection of ME7 prion strain homogenate.
-
Drug Formulation and Administration: JNJ-40346527 was administered daily by oral gavage for five consecutive days at doses of 3, 10, 30, and 100 mg/kg.
-
Efficacy Assessment:
-
Cell Proliferation: Mice received four daily injections of BrdU to trace proliferating cells. Brain tissue was analyzed for the presence of Iba1+ BrdU+ cells (proliferating microglia) in the hippocampus.
-
Pharmacokinetics: The concentration of the compound in the brain and plasma was measured to determine exposure and brain-to-plasma ratio.
-
Microglial Numbers: Total microglia (CD45+ CD11b+ cells) in the brain were quantified to assess the impact of the inhibitor on the overall microglial population.
-
This guide highlights the diverse applications and demonstrated efficacy of various c-Fms inhibitors in preclinical models. The choice of inhibitor and experimental design is critical and should be tailored to the specific research question, whether it involves modulating tumor-associated macrophages in oncology, reducing inflammatory infiltrates in autoimmune disease, or controlling microglial proliferation in neurodegeneration. The provided data and protocols serve as a foundational resource for making these informed decisions.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Early posttraumatic CSF1R inhibition via PLX3397 leads to time- and sex-dependent effects on inflammation and neuronal maintenance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Emactuzumab - Wikipedia [en.wikipedia.org]
- 14. curetoday.com [curetoday.com]
- 15. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validating the Anti-inflammatory Effects of c-Fms-IN-7 Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel c-Fms kinase inhibitor, c-Fms-IN-7, against two established standards, GW2580 and Pexidartinib (PLX3397). The objective is to offer a framework for validating the anti-inflammatory potential of this compound by comparing its performance in key in vitro assays. While direct comparative studies involving this compound are not yet widely available in the public domain, this guide compiles relevant data on the standards and provides detailed protocols to enable parallel experimentation.
Introduction to c-Fms as an Anti-inflammatory Target
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the c-Fms signaling pathway is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting c-Fms, it is possible to modulate macrophage activity and reduce the production of pro-inflammatory cytokines, making it an attractive target for novel anti-inflammatory therapies.
Compound Profiles
This section details the biochemical and cellular activities of this compound and the standard comparators, GW2580 and Pexidartinib.
| Feature | This compound | GW2580 | Pexidartinib (PLX3397) |
| Mechanism of Action | Selective c-Fms kinase inhibitor | Selective, orally bioavailable c-Fms kinase inhibitor; competitive with ATP[1] | Potent and selective, ATP-competitive inhibitor of c-Fms and c-Kit[2][3] |
| Reported IC50 (c-Fms) | Data not publicly available | ~30 nM[4] | ~20 nM[2][3] |
| Other Kinase Targets | Data not publicly available | Inactive against 26 other kinases at 0.06 µM[4] | c-Kit (IC50: ~10 nM), FLT3 (IC50: ~160 nM)[2][3] |
In Vitro Anti-inflammatory Activity
The following tables summarize the expected outcomes of key in vitro assays based on the known activities of the standard compounds. These assays are crucial for evaluating and comparing the anti-inflammatory efficacy of this compound.
Inhibition of Pro-inflammatory Cytokine Production
This assay measures the ability of the inhibitors to suppress the release of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Cell Line | Assay | Endpoint | Expected Outcome for Standards |
| This compound | RAW 264.7 | LPS-induced TNF-α secretion | TNF-α levels in supernatant (ELISA) | To be determined |
| GW2580 | RAW 264.7 / Primary Macrophages | LPS-induced TNF-α secretion | TNF-α levels in supernatant (ELISA) | Did not affect LPS-induced TNF-α production in vitro[4] |
| Pexidartinib | Macrophages | Pro-inflammatory cytokine production | Cytokine levels | Reduces pro-inflammatory signaling[2] |
Note: While GW2580 did not inhibit direct LPS-induced TNF-α production in vitro, it was shown to block the ability of exogenous CSF-1 to increase LPS-induced TNF-α production in mice, highlighting the importance of the c-Fms signaling context.
Inhibition of Osteoclastogenesis
This assay assesses the inhibitor's capacity to prevent the differentiation of macrophages into bone-resorbing osteoclasts, a key process in inflammatory bone loss.
| Compound | Cell Model | Assay | Endpoint | Expected Outcome for Standards |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | M-CSF & RANKL-induced osteoclastogenesis | TRAP staining, number of multinucleated cells | To be determined |
| GW2580 | Human Osteoclasts / Rat Calvaria | Bone degradation | Area of bone resorption | 1 µM completely inhibited bone degradation[4] |
| Pexidartinib | Osteoclast precursors | Osteoclast formation | Number of osteoclasts | Expected to inhibit osteoclastogenesis |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure standardized and reproducible comparisons.
Macrophage Differentiation from Bone Marrow-Derived Macrophages (BMDMs)
Objective: To generate a population of primary macrophages for subsequent in vitro assays.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a T75 flask overnight in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to allow for the attachment of stromal cells.
-
Collect the non-adherent cells and seed them in 6-well plates at a density of 1 x 10^6 cells/well.
-
Differentiate the cells into macrophages by culturing in complete α-MEM containing 30 ng/mL of M-CSF for 5-7 days.
-
Replace the medium every 2-3 days with fresh M-CSF-containing medium.
-
Confirm macrophage differentiation morphologically (adherent, spread-out cells) before use in subsequent assays.
Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% FBS
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, GW2580, Pexidartinib
-
96-well tissue culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, GW2580, or Pexidartinib for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Inhibition of Osteoclastogenesis
Objective: To determine the effect of the compounds on the differentiation of macrophages into osteoclasts.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
α-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound, GW2580, Pexidartinib
-
48-well tissue culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Seed BMDMs in a 48-well plate at a density of 5 x 10^4 cells/well in the presence of 30 ng/mL M-CSF.
-
After 24 hours, add 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of this compound, GW2580, or Pexidartinib. Include a vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh cytokines and inhibitors every 2 days.
-
After the incubation period, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Calculate the percentage inhibition of osteoclast formation for each compound concentration relative to the M-CSF and RANKL-stimulated vehicle control.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: The c-Fms signaling pathway initiated by CSF-1 binding.
Caption: Workflow for comparing c-Fms inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling c-Fms-IN-7
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with c-Fms-IN-7. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent kinase inhibitor.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with care, adhering to the following safety protocols.
Precautionary Statements: [1]
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor immediately.
-
Rinse mouth if swallowed.
-
Collect any spillage.
-
Dispose of contents and container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[2][3][4][5]
| PPE Type | Specification | Purpose |
| Gloves | Chemically resistant, impermeable (e.g., nitrile) | To prevent skin contact. Double gloving is recommended.[2] |
| Gown/Lab Coat | Impermeable, disposable or dedicated | To protect skin and clothing from contamination.[2][4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To avoid inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling: [1]
-
Avoid creating dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
Storage: [1]
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures: -20°C (as powder) or -80°C (in solvent).
First Aid Measures
In case of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if symptoms occur.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE: Used gloves, gowns, and other disposable materials should be collected in a designated, sealed container and disposed of as hazardous waste.
Signaling Pathway Inhibition by this compound
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase.[6][7] Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[7][8] this compound acts as an inhibitor of this pathway.[9]
Caption: Inhibition of the c-Fms signaling pathway by this compound.
References
- 1. This compound|1313408-89-7|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. Shopping [cancerdiagnostics.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
